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Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Cat. No.: B154148
CAS No.: 41481-66-7
M. Wt: 330.4 g/mol
InChI Key: MTMKZABGIQJAEX-UHFFFAOYSA-N
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Description

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, also known as Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, is a useful research compound. Its molecular formula is C18H18O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4S B154148 Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- CAS No. 41481-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMKZABGIQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047598
Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
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CAS No.

41481-66-7
Record name 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol]
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Record name Phenol, 4,4'-sulfonylbis(2-(2-propen-1-yl)-
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Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
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Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
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Record name 2,2'-diallyl-4,4'-sulfonyldiphenol
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Foundational & Exploratory

"Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] chemical properties and structure"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a molecule of interest in polymer chemistry and a subject of investigation for its biological activity. This document details its physicochemical characteristics, provides a step-by-step synthesis and purification protocol, outlines a method for its analysis by High-Performance Liquid Chromatography (HPLC), and explores its potential as an endocrine disruptor through a proposed signaling pathway. The information is presented to support research and development activities involving this compound.

Chemical Structure and Properties

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known by synonyms such as bis(3-allyl-4-hydroxyphenyl)sulfone and TGSA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with an allyl (2-propenyl) group attached to each phenolic ring.[1][2] Its chemical structure is depicted below:

IUPAC Name: 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol[2][3]

CAS Number: 41481-66-7[1][2][3][4]

Molecular Formula: C₁₈H₁₈O₄S[1][2][3][4]

The presence of the sulfonyl group imparts chemical stability and enhances thermal resistance, while the phenolic hydroxyl groups and the allyl side chains are key to its reactivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Weight 330.405 g/mol [1][2][3][4]
Melting Point 138.5 °C[1][4]
Boiling Point (Predicted) 544.5 ± 50.0 °C[1][4]
Density (Predicted) 1.253 ± 0.06 g/cm³[1][4]
pKa (Predicted) 7.22 ± 0.20[4]
Solubility DMSO (Sparingly), Methanol (Slightly)[4]
LogP (Predicted) 4.46840[4]

Table 1: Physicochemical Properties

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, characteristic spectroscopic features can be predicted based on the molecule's functional groups.

  • Infrared (IR) Spectroscopy: Expected key vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and alkenyl groups (around 3000-3100 cm⁻¹), C=C stretching for the aromatic and alkenyl groups (in the 1400-1600 cm⁻¹ region), and S=O stretching for the sulfonyl group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the allyl group protons and carbons, and the phenolic hydroxyl protons.

  • Mass Spectrometry: The exact mass is 330.09258022.[4]

Experimental Protocols

Synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

The primary method for synthesizing this compound is through a thermally induced intramolecular rearrangement, specifically a Claisen rearrangement, of 4,4'-diallyldiphenylsulfone.[1] A detailed experimental protocol based on available literature is provided below.

Reaction Scheme:

Materials and Equipment:

  • 4,4'-diallyldiphenylsulfone (precursor)

  • Diethylene glycol monobutyl ether (solvent)

  • Methyl glycine diacetic acid (catalyst/additive)

  • 10% Sodium hydroxide (NaOH) solution

  • Activated carbon

  • 30% Sulfuric acid (H₂SO₄) solution

  • Reaction flask with a reflux condenser and stirrer

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen)

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, combine 40 g (0.12 mol) of 4,4'-diallyldiphenylsulfone, 100 mL of diethylene glycol monobutyl ether, and 0.4 g of methyl glycine diacetic acid.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent oxidation.

  • Heating: Heat the reaction mixture to 198-200 °C using an oil bath or heating mantle and maintain this temperature with stirring for 7 hours.[3]

  • Solvent Removal: After the reaction is complete, cool the mixture and recover the solvent, for example, by vacuum distillation.

  • Workup:

    • Pour the residue into 100 mL of a 10% NaOH solution and stir to dissolve.

    • Add a small amount of activated carbon and heat the solution to 80 °C for 15 minutes to decolorize.[3]

    • Filter the hot solution to remove the activated carbon.

  • Precipitation:

    • Cool the aqueous filtrate to room temperature.

    • While stirring, slowly add 30% H₂SO₄ to adjust the pH to approximately 8.5. Maintain the temperature below 30 °C using an ice water bath.[3]

  • Isolation and Purification:

    • Collect the resulting white precipitate by filtration.

    • Wash the solid with water.

    • Further purify the crude product by recrystallization from a suitable solvent such as toluene.

    • Dry the purified solid to obtain Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. A yield of approximately 96.2% with a purity of 97.5% has been reported.[3]

HPLC Analysis

The purity and quantification of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] can be determined using reverse-phase High-Performance Liquid Chromatography (HPLC). The following is a representative method that can be adapted for this specific compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to both solvents to improve peak shape. A typical starting point could be a 65:35 (v/v) mixture of water:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilutions can be made as required.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram and integrate the peak corresponding to Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

Biological Activity and Signaling Pathways

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is structurally related to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol S (BPS), which are known endocrine disruptors.[1] While specific studies on the detailed mechanism of action of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] are limited, its structural similarity suggests it may interact with hormonal pathways in a similar manner.

Endocrine-disrupting chemicals can interfere with the body's endocrine system by mimicking or blocking natural hormones, or by altering the production and breakdown of hormones. Bisphenols have been shown to interact with nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR).

Below is a conceptual diagram illustrating the potential endocrine-disrupting pathway of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

endocrine_disruption_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Compound Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] Receptor Nuclear Receptor (e.g., ER, AR) Compound->Receptor Binding Receptor_HSP Receptor-HSP Complex Dimer Activated Receptor Dimer Receptor->Dimer Dimerization & Translocation HSP HSP HSP->Receptor_HSP Receptor_HSP->Receptor Dissociation DNA DNA (Hormone Response Element) Dimer->DNA Binding Transcription Transcription DNA->Transcription Modulation of Gene Expression mRNA mRNA Transcription->mRNA Response Altered Protein Synthesis & Physiological Effects mRNA->Response Translation

Caption: Potential endocrine disruption pathway of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

This diagram illustrates a generalized mechanism where the compound enters a target cell and binds to a nuclear receptor, such as the estrogen or androgen receptor. This binding can lead to the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus. The activated receptor dimer then binds to specific DNA sequences known as hormone response elements, modulating the transcription of target genes. This alteration in gene expression can lead to changes in protein synthesis and ultimately result in a range of physiological effects associated with endocrine disruption.

Applications and Future Directions

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is primarily of interest in materials science and polymer chemistry. The presence of two reactive allyl groups and two phenolic hydroxyl groups makes it a suitable monomer or crosslinking agent for the synthesis of high-performance polymers, such as polyethersulfones, which are known for their thermal stability and mechanical strength.[1] It has also been used in the preparation of microcapsules for light-thermal sensitive imaging systems and as a temperature-sensitive developer.[3]

Given its structural similarity to known endocrine disruptors, further research into the toxicological and pharmacological profile of this compound is warranted. Understanding its interactions with various biological targets could inform the design of new molecules with specific biological activities or guide the development of safer alternatives in its industrial applications.

Conclusion

This technical guide has summarized the key chemical properties, structure, and experimental methodologies for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound. The exploration of its potential endocrine-disrupting activity highlights the importance of further investigation into its biological effects. The information presented herein is intended to facilitate ongoing and future research in the fields of chemistry, materials science, and drug development.

References

Synthesis of Bis(3-allyl-4-hydroxyphenyl) Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Bis(3-allyl-4-hydroxyphenyl) sulfone, a compound of interest in various chemical and pharmaceutical applications. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic routes.

Introduction

Bis(3-allyl-4-hydroxyphenyl) sulfone, also known as 4,4'-sulfonylbis[2-(prop-2-en-1-yl)phenol], is a phenolic compound that has garnered attention as a potential alternative to bisphenol A (BPA) and has been utilized in the preparation of microcapsules for light-thermal sensitive imaging systems.[1][2][3] Its synthesis is primarily achieved through two main routes: a two-step Claisen rearrangement of bis(4-allyloxyphenyl) sulfone and a direct rearrangement of 4,4'-diallyl diphenyl sulfone.

Synthesis Pathways

There are two principal methods for the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone. The first is a classic two-step approach involving an initial etherification followed by a thermal Claisen rearrangement. The second is a more direct, one-pot rearrangement.

Pathway 1: Two-Step Synthesis via Claisen Rearrangement

This pathway involves the initial synthesis of an intermediate, bis(4-allyloxyphenyl) sulfone, which is then subjected to a thermal rearrangement to yield the final product.

Step 1: Synthesis of Bis(4-allyloxyphenyl) sulfone

In this step, 4,4'-sulfonyldiphenol is reacted with an allyl halide, such as allyl bromide, in the presence of a base and a phase transfer catalyst to form the diether intermediate.

Step 2: Claisen Rearrangement

The isolated bis(4-allyloxyphenyl) sulfone is then heated in a high-boiling solvent, leading to a[4][4]-sigmatropic rearrangement of the allyl groups from the oxygen atoms to the ortho positions on the aromatic rings, yielding Bis(3-allyl-4-hydroxyphenyl) sulfone.

Pathway 2: Direct Synthesis from 4,4'-diallyl diphenyl sulfone

A more direct route involves the rearrangement of 4,4'-diallyl diphenyl sulfone. This method is typically carried out at high temperatures in a suitable solvent and in the presence of a catalyst.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone based on published procedures.

Protocol for Pathway 1: Two-Step Synthesis

Step 1: Synthesis of bis(4-allyloxyphenyl) sulfone

  • A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until a complete solution is formed.[5]

  • To this solution, 1 part of trioctylmethylammonium chloride (phase transfer catalyst) is added, followed by 36.3 parts of allyl bromide.[5]

  • The resulting solution is heated and reacted at 50-60°C for 15 hours.[5]

  • After the reaction, toluene is removed by steam distillation to obtain pale yellow crystals.[5]

  • The crystals are filtered and washed with 100 parts of methanol to yield white crystals of bis(4-allyloxyphenyl) sulfone.[5]

Step 2: Rearrangement to Bis(3-allyl-4-hydroxyphenyl) sulfone

  • 30 parts of the obtained bis(4-allyloxyphenyl) sulfone are added to 30 parts of trichlorobenzene.[5]

  • The mixture is heated at 216-218°C for 10 hours to induce rearrangement.[5]

  • Upon completion, the phenolic product is extracted by adding 50 parts of water and 12 parts of 48% caustic soda.[5]

  • The aqueous phase is purified with active carbon.[5]

  • The purified water phase is then treated with an acid to precipitate white crystals of Bis(3-allyl-4-hydroxyphenyl) sulfone.[5]

Protocol for Pathway 2: Direct Synthesis
  • To a reaction vessel under a nitrogen atmosphere, add 40 g (0.12 mol) of 4,4'-diallyl diphenyl sulfone, 100 mL of diethylene glycol monobutyl ether, and 0.4 g of methyl glycine diacetic acid.[1][4]

  • The reaction mixture is stirred and heated in an oil bath at 198-200°C for 7 hours.[1][4]

  • After the reaction is complete, the solvent is recovered. The residue is poured into 100 mL of a 10% NaOH solution and stirred until dissolved.[1][4]

  • Activated carbon is added, and the solution is heated to 80°C for 15 minutes.[1][4]

  • The solution is filtered, and the aqueous phase is cooled to room temperature.[1][4]

  • The pH is adjusted to approximately 8.5 with 30% H₂SO₄ while stirring in an ice-water bath to maintain a temperature not exceeding 30°C.[1][4]

  • The resulting precipitate is filtered and dried to obtain a white solid.[1][4]

Quantitative Data Summary

ParameterPathway 1 (Step 1)Pathway 1 (Step 2)Pathway 2
Starting Material 4,4'-sulfonyldiphenolbis(4-allyloxyphenyl) sulfone4,4'-diallyl diphenyl sulfone
Yield 91.2% (30.5 parts)93.3% (14.0 parts)96.2% (38.5 g)[1][4]
Melting Point 143-144°C139-144°CNot specified
Purity Not specifiedNot specified97.5%[1][4]
Appearance White crystalsWhite crystalsWhite solid[1][4]

Synthesis Pathway Visualization

The following diagram illustrates the two primary synthesis routes for Bis(3-allyl-4-hydroxyphenyl) sulfone.

Synthesis_Pathway cluster_path1 Pathway 1: Two-Step Synthesis via Claisen Rearrangement cluster_path2 Pathway 2: Direct Synthesis start1 4,4'-Sulfonyldiphenol intermediate Bis(4-allyloxyphenyl) sulfone start1->intermediate Etherification reagent1 Allyl Bromide, NaOH, Phase Transfer Catalyst reagent1->start1 product Bis(3-allyl-4-hydroxyphenyl) sulfone intermediate->product Claisen Rearrangement reagent2 Heat (216-218°C) in Trichlorobenzene reagent2->intermediate start2 4,4'-Diallyl diphenyl sulfone product2 Bis(3-allyl-4-hydroxyphenyl) sulfone start2->product2 Rearrangement reagent3 Heat (198-200°C) Diethylene glycol monobutyl ether, Methyl glycine diacetic acid reagent3->start2

Caption: Synthesis pathways for Bis(3-allyl-4-hydroxyphenyl) sulfone.

References

Technical Guide: Physicochemical Characteristics of Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for Bis(3-allyl-4-hydroxyphenyl)sulfone, a compound identified by CAS number 41481-66-7. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

Bis(3-allyl-4-hydroxyphenyl)sulfone, also known by synonyms such as 4,4'-sulfonylbis[2-(2-propenyl)phenol] and TGSH, is a solid organic compound.[1] Its core structure consists of two phenol rings linked by a sulfonyl group, with each phenol ring substituted with an allyl group.[2] The physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C18H18O4S[1][2]
Molecular Weight 330.4 g/mol [2][3]
Appearance White to Off-White Solid[2][4]
Melting Point 138.5 °C (solvent: toluene)[2][5]
Boiling Point 544.5 ± 50.0 °C (Predicted)[2][5]
Density 1.253 ± 0.06 g/cm³ (Predicted)[2][5]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[6]
pKa (Predicted) 7.22 ± 0.20[7]
LogP (Predicted) 4.1[1]

Synthesis Protocols

Several methods for the synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone have been reported, primarily involving the Claisen rearrangement of a precursor molecule.

Method 1: Thermal Rearrangement in Diethylene Glycol Monobutyl Ether

This method utilizes 4,4'-diallyl diphenyl sulfone as the starting material.

Experimental Protocol:

  • A mixture of 4,4'-diallyl diphenyl sulfone (40 g, 0.12 mol) and methyl glycine diacetic acid (0.4 g) is added to 100 mL of diethylene glycol monobutyl ether in a reaction vessel under a nitrogen atmosphere.

  • The reaction mixture is stirred and heated in an oil bath at 198-200 °C for 7 hours.

  • After the reaction is complete, the solvent is recovered.

  • The residue is poured into 100 mL of 10% NaOH solution, stirred to dissolve, and heated to 80 °C for 15 minutes after the addition of activated carbon.

  • The solution is filtered, and the aqueous phase is cooled to room temperature.

  • The pH is adjusted to approximately 8.5 with 30% H2SO4 while stirring in an ice water bath, maintaining a temperature not exceeding 30 °C.

  • The resulting solid is filtered and dried to yield the final product.[4]

Method 2: Synthesis from 4,4'-sulfonyldiphenol

This two-step synthesis starts with 4,4'-sulfonyldiphenol.

Step 1: Etherification

  • 4,4'-sulfonyldiphenol is reacted with an allyl compound (e.g., allyl bromide) in the presence of a phase transfer catalyst (e.g., trioctylmethylammonium chloride) and an acid binding agent (e.g., caustic soda) in a water/organic solvent mixture (e.g., water/toluene).

  • The reaction is carried out at 50-150 °C for 1-20 hours to form bis(4-allyloxyphenyl) sulfone.[1][8]

Step 2: Thermal Rearrangement

  • The intermediate, bis(4-allyloxyphenyl) sulfone, is heated to 170-230 °C in the presence or absence of a high-boiling point organic solvent (e.g., trichlorobenzene).

  • The thermal rearrangement yields Bis(3-allyl-4-hydroxyphenyl)sulfone.

  • The product is then extracted with an aqueous base, purified with activated carbon, and precipitated by acidification.[8]

A patent also describes a method using oxidized graphene as a catalyst and phenylates as solvents to achieve the rearrangement in a shorter time (0.5 to 1 hour).[5]

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Thermal Rearrangement A 4,4'-sulfonyldiphenol C Bis(4-allyloxyphenyl) sulfone A->C NaOH, Phase Transfer Catalyst B Allyl Bromide B->C D Bis(4-allyloxyphenyl) sulfone E Bis(3-allyl-4-hydroxyphenyl)sulfone D->E Heat (170-230°C)

Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone.

Experimental Protocols for Physicochemical Characterization

Melting Point: The melting point can be determined using standard capillary methods or by Differential Scanning Calorimetry (DSC). The provided value of 138.5 °C was determined using toluene as the solvent for recrystallization.[2][5]

Solubility: Qualitative solubility was determined to be sparse in DMSO and slight in methanol.[6] Quantitative solubility can be determined using the flask-shaking method followed by quantification of the solute in the saturated solution by a suitable analytical technique like HPLC-UV.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of Bis(3-allyl-4-hydroxyphenyl)sulfone. A patent for its synthesis mentions the use of HPLC for detection of the reaction products.[5] While a specific validated method for this compound is not detailed, a general reverse-phase HPLC method would be suitable.

G cluster_workflow HPLC Analysis Workflow A Sample Preparation (Dissolve in appropriate solvent) B HPLC System A->B C C18 Reverse-Phase Column B->C E UV Detector C->E D Isocratic or Gradient Elution (e.g., Acetonitrile/Water) D->B Mobile Phase F Data Acquisition and Analysis E->F

General HPLC analysis workflow.

Biological Activity and Potential Signaling Pathways

The biological activity of Bis(3-allyl-4-hydroxyphenyl)sulfone is an area of ongoing research. Due to its structural similarity to Bisphenol A (BPA), there is interest in its potential as an endocrine disruptor.

A study on chicken embryos exposed to this compound via egg injection reported a decrease in embryonic viability.[3][9] The study also observed alterations in the hepatic mRNA expression of genes involved in xenobiotic metabolism, lipid homeostasis, bile acid synthesis, and cell cycle regulation. Notably, the estrogen-responsive gene, apolipoprotein II, was significantly up-regulated in the liver of embryos at mid-incubation in a high-dose group.[3] This suggests potential interference with estrogenic signaling pathways.

However, a specific, well-characterized signaling pathway directly modulated by Bis(3-allyl-4-hydroxyphenyl)sulfone has not yet been fully elucidated. Further research is required to understand its precise mechanism of action and its potential effects on endocrine and other signaling cascades. The structural similarities to other bisphenols suggest that it may interact with nuclear receptors, but this remains to be experimentally verified.[10][11]

References

Spectroscopic and Synthetic Profile of TG-SA (Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound TG-SA, chemically known as Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields.

Introduction

TG-SA, also referred to as 2,2'-Diallyl-4,4'-sulfonyldiphenol, is a bisphenol derivative with the chemical formula C₁₈H₁₈O₄S and a molecular weight of 330.4 g/mol .[1][2] Its structure, featuring two phenol rings linked by a sulfonyl group and substituted with propenyl groups, makes it a subject of interest for various applications.[1]

Synthesis

The primary synthetic route to TG-SA involves a thermal intramolecular rearrangement of a precursor molecule, 4,4'-diallyldiphenylsulfone.[1][3] This reaction is typically conducted at elevated temperatures, in the range of 195-210 °C, under an inert atmosphere to prevent oxidation and unwanted side reactions.[4][5] The presence of heterocyclic and amino compounds can facilitate this rearrangement.[4]

Experimental Protocol: Synthesis of TG-SA
  • Starting Material: 4,4'-diallyldiphenylsulfone is used as the precursor.

  • Reaction Setup: The precursor is placed in a reaction vessel equipped with a stirrer and an inlet for inert gas (e.g., nitrogen or argon).

  • Catalyst/Promoter: A suitable heterocyclic or amino compound is added to the reaction mixture.

  • Heating: The mixture is heated to a temperature between 195 °C and 210 °C with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is subjected to purification steps, which may include filtration and recrystallization to yield pure TG-SA.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of TG-SA. The following sections summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra with peak-by-peak assignments for TG-SA are not publicly available, it is documented that a ¹³C NMR spectrum was acquired on a Bruker AM-270 instrument.[1]

Table 1: Predicted and Expected NMR Data for TG-SA

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H NMR
Phenolic -OH4.5 - 8.0Broad singlet, position is concentration and solvent dependent.
Aromatic C-H6.5 - 8.0Complex multiplet patterns.
Allylic -CH=5.5 - 6.5Multiplet.
Allylic =CH₂4.8 - 5.5Two distinct multiplets.
Allylic -CH₂-3.0 - 3.5Doublet.
¹³C NMR
Aromatic C-O150 - 160
Aromatic C-S130 - 145
Aromatic C-C/C-H115 - 135
Allylic -CH=130 - 140
Allylic =CH₂110 - 120
Allylic -CH₂-30 - 40
Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like TG-SA is as follows:

  • Sample Preparation: Dissolve an appropriate amount of the TG-SA sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton-decoupled pulse sequences to simplify the spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

An IR spectrum of TG-SA would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected Infrared Absorption Bands for TG-SA [3]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (broad)
C-H (Aromatic & Alkenyl)Stretching3000 - 3100
C=C (Aromatic & Alkenyl)Stretching1400 - 1600
S=O (Sulfonyl)Asymmetric & Symmetric Stretching1300 - 1350 and 1140 - 1160
C-O (Phenolic)Stretching1200 - 1300
Experimental Protocol: FTIR Spectroscopy

A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the TG-SA sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for TG-SA has been reported.[3]

Table 3: Mass Spectrometry Data for TG-SA [1][3]

Ionization ModeAdductPrecursor m/z
ESI+[M+H]⁺331.0999
ESI-[M-H]⁻329.0853033

Tandem mass spectrometry (MS/MS) experiments in negative ion mode reveal characteristic fragmentation patterns that can be used for structural confirmation.[3] The fragmentation would likely involve cleavage of the allyl groups and fragmentation of the sulfonyl bridge.

Experimental Protocol: LC-MS

A general protocol for LC-MS analysis of TG-SA is as follows:

  • Sample Preparation: Dissolve a small amount of TG-SA in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used.[3]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection:

    • Ion Source: Electrospray ionization (ESI) is a common choice for this type of compound.

    • Analysis: Perform full scan analysis to identify the precursor ions and product ion scans (MS/MS) to study fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like TG-SA.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of TG-SA Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of TG-SA.

Conclusion

This technical guide has summarized the available synthetic and spectroscopic data for TG-SA (Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]). While a complete set of experimental spectra is not publicly available, the provided information on expected spectral features and general experimental protocols offers a solid foundation for researchers working with this compound. Further investigation into proprietary databases and scientific literature may yield more detailed quantitative data.

References

In-depth Technical Guide to the Thermal Stability and Degradation Profile of Triglycine Sulfate (TGSH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycine sulfate ((NH₂CH₂COOH)₃·H₂SO₄), commonly abbreviated as TGSH or TGS, is a well-known ferroelectric material with significant applications in infrared detectors, thermal imaging, and various electronic devices.[1][2][3][4] Its performance and reliability in these applications are intrinsically linked to its thermal stability. Understanding the thermal behavior and degradation profile of TGSH is paramount for defining its operational limits, ensuring device longevity, and for quality control in its synthesis and manufacturing processes. This technical guide provides a comprehensive overview of the thermal stability and degradation of pure TGSH, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Thermal Stability of TGSH

The thermal stability of a material refers to its ability to resist decomposition or changes in its physical and chemical properties as a function of increasing temperature. For TGSH, two critical thermal events define its stability: the ferroelectric phase transition (Curie temperature) and the onset of thermal decomposition.

Curie Temperature

TGSH undergoes a second-order phase transition from a ferroelectric to a paraelectric state at a specific temperature known as the Curie temperature (T_c). This transition is a key characteristic of its thermal behavior.

The Curie temperature for pure triglycine sulfate is approximately 49 °C. [2][4]

Below this temperature, TGSH exhibits spontaneous electric polarization, which is the basis for its pyroelectric and ferroelectric properties. Above the Curie temperature, this spontaneous polarization is lost.

Thermal Decomposition

The ultimate limit of the thermal stability of TGSH is its decomposition temperature. Beyond this point, the compound breaks down into smaller, volatile molecules.

Based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA), the thermal decomposition of pure TGSH is characterized by the following key temperatures:

  • Melting Onset: Approximately 214.51 °C[5]

  • Decomposition Temperature: Approximately 226.60 °C[5]

These values indicate that while the ferroelectric properties are lost at a relatively low temperature, the compound itself remains structurally stable up to over 200°C.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal stability of pure triglycine sulfate.

ParameterValueExperimental Technique(s)Reference(s)
Curie Temperature (T_c) ~49 °CDielectric Measurements[2][4]
Melting Onset 214.51 °CDifferential Thermal Analysis (DTA)[5]
Decomposition Temperature 226.60 °CThermogravimetric Analysis (TGA)[5]

Experimental Protocols

The characterization of the thermal stability and degradation profile of TGSH relies on several key analytical techniques. The detailed methodologies for these experiments are crucial for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TGSH begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology: A small, precisely weighed sample of pure TGSH (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The crucible is then placed on a sensitive microbalance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the Curie temperature and the enthalpy changes associated with phase transitions and decomposition.

Methodology: A small, weighed sample of pure TGSH (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 5-10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The DSC thermogram plots heat flow against temperature. The Curie temperature is observed as a small, reversible endothermic peak or a shift in the baseline during the heating scan. The melting and decomposition events are typically observed as larger endothermic peaks at higher temperatures.

Evolved Gas Analysis (EGA): TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of TGSH.

Methodology: The experimental setup is similar to that of a standard TGA. However, the gas outlet of the TGA furnace is connected via a heated transfer line to a mass spectrometer or an FTIR spectrometer. As the TGSH sample is heated and decomposes, the evolved gases are swept by the carrier gas into the coupled analyzer.

  • TGA-MS: The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the individual components of the evolved gas mixture.

  • TGA-FTIR: The evolved gases pass through an infrared gas cell, and an FTIR spectrometer records the infrared spectrum of the gas mixture over time. The characteristic absorption bands in the IR spectrum allow for the identification of the functional groups and, consequently, the chemical nature of the decomposition products.

Degradation Profile and Mechanism

While specific, detailed studies on the multi-step degradation of pure TGSH and the precise quantification of its decomposition products are not extensively available in the public domain, a logical degradation pathway can be proposed based on the chemical structure of triglycine sulfate.

The thermal decomposition is expected to be a multi-step process. The initial stages likely involve the breakdown of the glycine molecules and the release of the sulfuric acid moiety.

Proposed Degradation Pathway:

degradation_pathway TGSH Triglycine Sulfate ((NH₂CH₂COOH)₃·H₂SO₄) Intermediate1 Initial Decomposition (>226.60 °C) TGSH->Intermediate1 Heat Products Gaseous Products: - H₂O - CO₂ - NH₃ - SO₂/SO₃ Intermediate1->Products Residue Solid Residue Intermediate1->Residue

Caption: Proposed thermal degradation pathway of TGSH.

The decomposition of glycine is known to produce water, carbon dioxide, and ammonia. The sulfuric acid component will likely decompose at higher temperatures to sulfur dioxide and/or sulfur trioxide and water. A comprehensive analysis using TGA-MS or TGA-FTIR would be necessary to confirm the exact composition and evolution profile of these gaseous products.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of TGSH and a typical experimental workflow for TGA-MS analysis.

thermal_analysis_workflow cluster_0 Thermal Analysis of TGSH A Sample Preparation (Pure TGSH) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Evolved Gas Analysis (EGA) (TGA-MS / TGA-FTIR) A->D F Determination of Decomposition Temperature & Mass Loss B->F G Determination of Curie Temperature & Enthalpy Changes C->G H Identification of Degradation Products D->H E Data Analysis I Comprehensive Thermal Profile E->I F->E G->E H->E

Caption: Logical workflow for the comprehensive thermal analysis of TGSH.

tga_ms_workflow Sample TGSH Sample in TGA TGA TGA Furnace (Heating Ramp) Sample->TGA Transfer Heated Transfer Line TGA->Transfer Evolved Gases MS Mass Spectrometer Transfer->MS Data Data Acquisition (Mass Spectra vs. Temp) MS->Data

Caption: Experimental workflow for TGA-MS analysis of TGSH.

Conclusion

The thermal stability of triglycine sulfate is a critical parameter for its application in various technologies. This guide has summarized the key thermal properties of pure TGSH, including its Curie temperature of approximately 49 °C and its decomposition temperature of around 226.60 °C.[2][4][5] The provided experimental protocols for TGA, DSC, and EGA serve as a foundation for researchers and scientists to conduct accurate and reproducible thermal analysis. While the precise multi-step degradation mechanism and the quantitative profile of evolved gases require further detailed investigation using techniques like TGA-MS, the presented information offers a robust framework for understanding the thermal behavior of this important ferroelectric material. This knowledge is essential for the development of more stable materials and for optimizing the performance and reliability of devices utilizing triglycine sulfate.

References

Intramolecular Rearrangement of 4,4'-Diallyloxydiphenylsulfone to 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular rearrangement of 4,4'-diallyloxydiphenylsulfone to produce 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone, a transformation of significant interest in synthetic chemistry. This reaction proceeds via a thermal Claisen rearrangement, a powerful tool for carbon-carbon bond formation. This document details the reaction mechanism, experimental protocols, and quantitative data associated with this synthesis.

Core Reaction and Mechanism

The transformation of 4,4'-diallyloxydiphenylsulfone to 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone is a classic example of a[1][1]-sigmatropic rearrangement, specifically an aromatic Claisen rearrangement.[2][3] This concerted, intramolecular process involves the thermal activation of the allyl ether, leading to a cyclic transition state and subsequent migration of the allyl group to the ortho position of the phenyl ring. The initial rearrangement product, a dienone intermediate, then undergoes tautomerization to restore aromaticity and yield the final dihydroxydiphenylsulfone product.[3]

The reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent.[2] The presence of alkali components in the starting material can promote the formation of byproducts, necessitating careful control of the reaction conditions and purification of the starting material.[2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone via the Claisen rearrangement of 4,4'-diallyloxydiphenylsulfone.[2]

Table 1: Reaction Conditions and Yields [2]

ParameterValue
Starting Material4,4'-Diallyloxydiphenylsulfone
SolventTrichlorobenzene
Reaction Temperature216-219 °C
Reaction Time10 hours
Product3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone
Yield93.3%
Melting Point139-144 °C

Table 2: Product Purity and Byproduct Profile (High-Performance Liquid Chromatography Analysis) [2]

CompoundPercentage
Di-rearranged compound (3,3'-diallyl-4,4'-dihydroxydiphenylsulfone)91.1%
Mono-rearranged compound1.6%
Indane-type compound1.0%
Mono-allyl compound1.1%
Isomers0.6%
Dimers1.4%

Experimental Protocols

The following is a detailed methodology for the synthesis of 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone based on cited literature.[2]

1. Synthesis of 4,4'-Diallyloxydiphenylsulfone (Starting Material)

4,4'-Diallyloxydiphenylsulfone can be prepared by the reaction of 4,4'-dihydroxydiphenylsulfone with an allyl halide (e.g., allyl chloride or allyl bromide) in an organic solvent in the presence of an alkaline substance, such as an alkali metal hydroxide.[2] It is crucial to minimize the residual alkali content in the final product to prevent side reactions during the subsequent rearrangement.[2]

2. Claisen Rearrangement to 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone

  • Reaction Setup: A solution of 4,4'-diallyloxydiphenylsulfone in a high-boiling inert solvent, such as trichlorobenzene, is prepared in a suitable reaction vessel equipped with a condenser and a thermometer.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 216-219 °C and maintained for approximately 10 hours.[2]

  • Work-up and Purification:

    • The resulting trichlorobenzene solution containing the reaction products is extracted with a heated aqueous solution of 10% by weight sodium hydroxide.

    • A small amount of activated carbon is added to the aqueous extract for decolorization, followed by stirring.

    • The activated carbon is removed by filtration.

    • The filtrate is then neutralized by the addition of a 20% concentration sulfuric acid solution, which leads to the precipitation of the product crystals.

    • The purified 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone is collected by filtration and dried.

Visualizations

Reaction Mechanism

Caption: Intramolecular Claisen rearrangement of 4,4'-diallyloxydiphenylsulfone.

Experimental Workflow

Experimental_Workflow start Dissolve 4,4'-Diallyloxydiphenylsulfone in Trichlorobenzene heat Heat to 216-219 °C for 10 hours start->heat extract Extract with 10% aq. NaOH (heated) heat->extract decolorize Decolorize with Activated Carbon extract->decolorize filter1 Filter to Remove Activated Carbon decolorize->filter1 neutralize Neutralize with 20% H₂SO₄ filter1->neutralize precipitate Precipitate Product Crystals neutralize->precipitate filter2 Filter and Dry Product precipitate->filter2 product Purified 3,3'-Diallyl-4,4'- dihydroxydiphenylsulfone filter2->product

Caption: Synthesis and purification workflow for 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone.

References

An In-depth Technical Guide on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a compound of increasing interest in materials science and toxicology. This document synthesizes key findings on its chemical properties, synthesis, and biological activities, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Physicochemical Properties

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known as Bis(3-allyl-4-hydroxyphenyl) sulfone or TG-SA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with each ring bearing a 2-propenyl (allyl) group.[1] Its chemical structure imparts notable thermal properties and reactivity.[1][2]

Table 1: Physicochemical Properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

PropertyValueSource
Molecular Formula C18H18O4S[3][4]
Molecular Weight 330.405 g/mol [1][3]
CAS Number 41481-66-7[3]
Melting Point 138.5 °C (in toluene)[3]
Boiling Point (Predicted) 544.5 ± 50.0 °C[3]
Density (Predicted) 1.253 ± 0.06 g/cm³[3]
pKa (Predicted) 7.22 ± 0.20[3]
LogP 4.46840[3]
Solubility Sparingly in DMSO, Slightly in Methanol[3]
Appearance Dry Powder[4]

Synthesis and Chemical Reactions

The primary synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] involves the intramolecular rearrangement of 4,4'-diallyldiphenylsulfone.[1] This thermally driven reaction is often facilitated by specific chemical agents.[1]

Experimental Protocol: Synthesis via Intramolecular Rearrangement

A common synthetic route involves heating 4,4'-diallyldiphenylsulfone, which triggers a Claisen rearrangement where the allyl groups migrate from the oxygen atoms of a precursor ether to the ortho position on the aromatic rings.[1] A more specific method involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic and amino compounds in an inert atmosphere at temperatures between 195-210 °C.[2] This process is designed to achieve high purity and yield with minimal byproducts.[2]

The allyl groups on the molecule are reactive sites that can undergo radical polymerization, making it a candidate for creating cross-linked polymer networks.[1] It also acts as a nucleophile, readily forming covalent bonds with electrophilic molecules through its allyl groups in substitution reactions like S_N2.[2]

Biological Activity and Toxicology

Due to its structural similarity to bisphenol A (BPA), a known endocrine disruptor, the biological activity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] has been a subject of investigation, particularly its potential endocrine-disrupting effects.[2][5]

3.1. Endocrine Activity

Studies suggest that Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] may exhibit biological activities similar to other bisphenol analogues, including potential estrogenic activity.[2][5] High-throughput screening methods are often employed to compare its activity with other bisphenols to assess its risk profile.[2]

3.2. Toxicity Studies

Animal studies have been conducted to evaluate the toxicity of this compound.

Table 2: Summary of Toxicological Data

Study TypeSpeciesDosingKey FindingsReference
90-day Oral GavageWistar Rats0, 100, 300, 600/1000 mg/kg bw/dayClinical signs of toxicity at ≥300 mg/kg bw/day in males and 1000 mg/kg bw/day in females. Dilated caecum in high-dose males and liver enlargement in high-dose females.[5]
Reproductive/Developmental Toxicity Screening (OECD TG 421)Crj:CD (SD) Rats0, 10, 60, 300 mg/kg bw/dayShowed specific reproductive effects, warranting a hazard classification. Developmental effects were secondary to maternal toxicity.[5]
In Vitro Skin Irritation (OECD TG 431)Reconstructed Human Epidermis~15 mgNot considered to be a skin irritant.[5]
Eye Irritation (OECD TG 405)New Zealand White Rabbits0.1 gDid not cause any eye irritation.[5]
In Vivo Micronucleus TestNMRI Mice500, 1000, 2000 mg/kg bwNo clastogenic or aneugenic effects in bone marrow cells.[5]

Experimental Protocol: 90-Day Oral Toxicity Study (as per OECD TG 408)

  • Test Animals: Male Wistar rats (10 animals/sex/dose).

  • Administration: Daily oral gavage.

  • Dosage Groups: 0 (control), 100, 300, and 1000 mg/kg bw/day. The high dose for males was lowered to 600 mg/kg bw/day from day 70 due to significant body weight decrease.

  • Observations: Clinical signs of toxicity, body weight, food consumption, and at termination, gross pathology and histopathology of selected organs.

Analytical Methods

Quantitative analysis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[1] For successful analysis, a specialized reverse-phase column with low silanol activity is recommended to achieve symmetrical peak shapes and reproducible retention times.[1]

Spectroscopic techniques are crucial for structural elucidation.[1] Mass spectrometry helps determine the molecular weight and fragmentation patterns, while ¹³C NMR spectroscopy confirms the carbon skeleton.[1] Infrared (IR) spectroscopy would show characteristic bands for the phenolic O-H stretch, aromatic C-H stretch, C=C stretch of the allyl group, S=O stretch of the sulfonyl group, and C-O stretching.[1] UV-Vis spectroscopy is characterized by absorption bands from the π → π* electronic transitions in the benzene rings.[1]

Applications

The unique properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] lend it to specialized applications, primarily in:

  • Temperature-sensitive developers: Used in photolithography processes where heat sensitivity is critical.[2]

  • Microencapsulation: Employed in light-thermal sensitive imaging systems.[2][3]

  • Industrial processes: Its thermal stability makes it suitable for various chemical manufacturing processes.[2]

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] start Starting Material: 4,4'-diallyldiphenylsulfone reaction Intramolecular Rearrangement (Claisen-type) start->reaction reactants Heterocyclic and Amino Compounds reactants->reaction conditions Reaction Conditions: - Inert Atmosphere - 195-210 °C conditions->reaction product Product: Phenol, 4,4'-sulfonylbis [2-(2-propenyl)-] reaction->product purification Purification product->purification

Caption: A diagram illustrating the general workflow for the synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

Diagram 2: Potential Endocrine Disruption Pathway Logic

G cluster_pathway Hypothesized Endocrine Disruption Mechanism compound Phenol, 4,4'-sulfonylbis [2-(2-propenyl)-] (Structural Analogue of BPA) binding Binding to Receptor compound->binding receptor Estrogen Receptor receptor->binding response Potential Estrogenic Response binding->response downstream Downstream Effects: - Altered Gene Expression - Reproductive Toxicity response->downstream

Caption: A logical diagram of the hypothesized endocrine disruption pathway for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

References

An In-depth Technical Guide on the Predicted Health and Safety Profile of N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific health and safety data for N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine or an associated CAS number has been found in publicly available literature. The CAS number 41481-66-7, provided in the initial query, corresponds to the compound Bis(3-allyl-4-hydroxyphenyl)sulfone. This guide, therefore, provides a predictive toxicological and safety assessment based on the structural analogues of the requested compound, namely the N-phenylbenzenamine (diphenylamine) core and the 1,2,4-oxadiazole heterocyclic ring system. This information is intended for preliminary hazard identification and risk assessment by researchers, scientists, and drug development professionals. All laboratory handling of this compound should be conducted with appropriate personal protective equipment (PPE) and under the supervision of qualified personnel.

Executive Summary

N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine is a complex organic molecule for which no empirical health and safety data is currently available. A toxicological assessment based on its constituent structural motifs—N-phenylbenzenamine and a substituted 1,2,4-oxadiazole—suggests that the compound may possess significant biological activity and potential toxicity. The N-phenylbenzenamine (diphenylamine) moiety is associated with hematological toxicity, nephrotoxicity, and potential carcinogenicity. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. Given the predicted biological activity, this compound should be handled with care, assuming it is a potentially hazardous substance until empirical data is generated.

Predicted Toxicological Profile

The overall toxicity of N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine is likely to be a composite of the effects of its core structures.

N-Phenylbenzenamine (Diphenylamine) Moiety

Diphenylamine (CAS No. 122-39-4) is a well-characterized aromatic amine. Chronic exposure to diphenylamine has been shown to target the hematopoietic system, kidneys, and liver.[1][2] It is known to induce methemoglobinemia, leading to cyanosis.[3]

Data Presentation: Toxicological Data for Diphenylamine

ParameterSpeciesRoute of AdministrationValueReference(s)
LD50 (Oral)RatOral1120 mg/kg[4]
LD50 (Oral)Guinea PigOral300 mg/kg[5]
Dermal LD50RatDermal>5000 mg/kg bw[2]
Dermal LD50RabbitDermal>2000 mg/kg bw[2]
CarcinogenicityRatOral (in feed)Increased incidence of hemangiosarcoma in the spleen of male rats.[6][7][6][7]
CarcinogenicityMouseOral (in feed)Increased incidence of histiocytic sarcoma of the uterus in female mice.[6][6]
Target OrgansVariousOral, Dermal, InhalationHematopoietic system, kidneys, spleen, liver.[1][2][1][2]
Skin IrritationRabbitDermalNot an irritant.[1]
Eye IrritationRabbitOcularSevere irritation.[1]
1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds.[8] Derivatives of 1,2,4-oxadiazole have a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[9][10] The toxicity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of their substituents. Some derivatives have shown low toxicity in preclinical studies, while others have demonstrated significant cytotoxicity.[11][12]

Data Presentation: Biological and Toxicological Activities of 1,2,4-Oxadiazole Derivatives

ActivityCompound ClassEffectReference(s)
AnticancerVarious 1,2,4-oxadiazole derivativesInduction of apoptosis in cancer cell lines, inhibition of carbonic anhydrase IX.[11][13][11][13]
Anti-inflammatory1,2,4-oxadiazole-based compoundsInhibition of inflammatory mediators.[9]
AntimicrobialSubstituted 1,2,4-oxadiazolesActivity against various bacterial and fungal strains.[9][14]
Anti-tubercularBenzimidazole-oxadiazole hybridsHigh activity against Mycobacterium tuberculosis with a good selectivity index.[10][10]
CytotoxicityIndazole tethered 1,2,4-oxadiazolesSignificant cytotoxicity against human liver cancer cell lines with selectivity over normal cells.[12][12]

Experimental Protocols for Hazard Assessment

For a novel compound such as N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine, a tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies if necessary.[15]

In Vitro Toxicity Assessment
  • Cytotoxicity Assays: Initial screening for cytotoxicity can be performed using various cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity). The MTT or MTS assay is commonly used to assess cell viability by measuring mitochondrial metabolic activity.

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity. In vitro micronucleus or chromosomal aberration assays using mammalian cells can provide further information on genotoxic potential.

  • Metabolic Stability: Incubation with liver microsomes or S9 fractions can provide an early indication of the compound's metabolic fate and the potential for the formation of reactive metabolites.

In Vivo Acute Toxicity Study (Based on OECD Guideline 423)

Should in vivo testing be deemed necessary, the Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[16]

  • Principle: A stepwise procedure with the use of 3 animals of a single sex per step. The absence or presence of compound-related mortality at one step determines the next step.[16]

  • Procedure:

    • A starting dose is selected based on available data (if any) or default values.

    • The substance is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

    • The outcome of the first step determines the next dose level (higher or lower) for the subsequent group of animals.

  • Observations: Detailed observations of the animals' appearance, behavior, and any signs of toxicity are recorded. Body weight is measured at regular intervals. At the end of the study, a gross necropsy of all animals is performed.[17]

Mandatory Visualizations

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (if required) cluster_risk_assessment Risk Assessment in_vitro_start Novel Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) in_vitro_start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro_start->genotoxicity metabolism Metabolic Stability (e.g., Microsomal Assay) in_vitro_start->metabolism acute_toxicity Acute Toxicity (e.g., OECD 423) cytotoxicity->acute_toxicity Proceed if warranted genotoxicity->acute_toxicity metabolism->acute_toxicity subchronic_toxicity Sub-chronic Toxicity acute_toxicity->subchronic_toxicity Further investigation hazard_id Hazard Identification acute_toxicity->hazard_id subchronic_toxicity->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_characterization Risk Characterization dose_response->risk_characterization exposure_assessment Exposure Assessment exposure_assessment->risk_characterization

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Potential Signaling Pathway Modulation

Given that many small molecules containing aromatic amine and heterocyclic motifs act as kinase inhibitors, a representative signaling pathway that could be modulated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[18][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Promotion NovelCompound N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine (Potential Inhibitor) NovelCompound->PI3K Inhibition? NovelCompound->Akt Inhibition?

References

Methodological & Application

Application of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] in Epoxy Resin Systems: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known as bis(3-allyl-4-hydroxyphenyl) sulfone, is a functionalized aromatic compound with potential applications as a crosslinking agent or modifier in epoxy resin formulations. Its chemical structure, featuring both phenolic hydroxyl groups and reactive allyl functionalities, suggests its capability to participate in the curing reactions of epoxy resins, potentially imparting unique properties to the final thermoset material. This document aims to provide an overview of the available information regarding the use of this compound in epoxy systems.

Chemical Structure and Reactivity

The key structural features of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] that are relevant to its use in epoxy resins are:

  • Phenolic Hydroxyl Groups (-OH): These groups can react with the epoxy rings of the resin in a similar manner to other phenolic hardeners. This reaction typically requires elevated temperatures and can be accelerated by catalysts.

  • Allyl Groups (-CH₂-CH=CH₂): The propenyl groups introduce additional reactive sites into the polymer network. These groups can undergo separate thermally or catalytically induced polymerization, potentially leading to a dual-curing system and a higher crosslink density in the final material. The presence of these groups suggests the potential for creating interpenetrating polymer networks (IPNs).

Theoretical Application in Epoxy Resins

Based on its chemical structure, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] could theoretically be employed in epoxy resins in several ways:

  • As a Primary Curing Agent: The phenolic hydroxyl groups can act as the primary crosslinkers for the epoxy resin.

  • As a Co-curing Agent or Modifier: It could be used in conjunction with other conventional hardeners (e.g., amines, anhydrides) to modify the properties of the cured resin. The allyl groups could provide a secondary curing mechanism, potentially enhancing thermal and mechanical properties.

  • For High-Performance Applications: The sulfonyl group in the backbone is known to enhance thermal stability and chemical resistance in polymers.[1][2]

Current State of Publicly Available Research

Despite the theoretical potential of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] as a crosslinking agent for epoxy resins, a comprehensive search of scientific literature, patents, and technical data sheets did not yield specific, detailed application notes or experimental protocols for its use in this context. The available information primarily confirms the chemical identity and synthesis of the compound and mentions its use in other applications, such as in microcapsules for light-thermal sensitive imaging systems.

There is a notable lack of publicly available quantitative data regarding:

  • Epoxy Resin Formulations: Specific ratios of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] to various epoxy resins (e.g., DGEBA, novolacs).

  • Curing Profiles: Detailed curing schedules, including temperature ramps and isothermal hold times, as would be determined by techniques like Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: Data on tensile strength, flexural modulus, impact strength, or other mechanical characteristics of epoxy resins cured with this compound.

  • Thermal Properties: Information on the glass transition temperature (Tg), thermal decomposition temperature (TGA), or coefficient of thermal expansion (TMA) of the resulting thermosets.

Proposed Experimental Workflow for Evaluation

For researchers interested in evaluating Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] as a crosslinking agent for epoxy resins, a systematic experimental approach would be required. The following outlines a potential workflow:

Caption: Proposed experimental workflow for evaluating the performance of the crosslinking agent.

Theoretical Curing Mechanism

The curing of an epoxy resin with Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] would likely proceed through two main reaction pathways: the reaction of the phenolic hydroxyl groups with the epoxy groups and the polymerization of the allyl groups.

Curing_Mechanism cluster_reactants Reactants cluster_reactions Curing Reactions cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Phenolic_Cure Epoxy-Phenol Addition Epoxy->Phenolic_Cure Crosslinker Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] Crosslinker->Phenolic_Cure Allyl_Cure Allyl Polymerization Crosslinker->Allyl_Cure Network Crosslinked Thermoset Network Phenolic_Cure->Network Allyl_Cure->Network

Caption: Theoretical dual-curing mechanism of epoxy resin with the specified crosslinking agent.

While Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] presents an interesting chemical structure for potential use as a crosslinking agent in epoxy resins, there is a significant gap in the publicly available scientific and technical literature. No detailed application notes, experimental protocols, or quantitative performance data could be located. Therefore, any application of this compound in epoxy systems would necessitate a thorough research and development program to establish optimal formulation and curing parameters and to characterize the properties of the resulting materials. Researchers in the field are encouraged to investigate the potential of this and similar multifunctional molecules to develop novel epoxy thermosets with tailored properties.

References

Application of Thermogravimetric and Surface Analysis in the Characterization of Temperature-Sensitive Thermal Paper

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temperature-sensitive thermal paper is a composite material that undergoes a color change upon heating. This property is exploited in a wide range of applications, including receipts, tickets, labels, and medical readouts.[1][2] The functionality of thermal paper relies on a complex chemical coating applied to a base paper. This coating typically consists of a leuco dye (a colorless dye precursor), a developer (an acidic compound), and a sensitizer, all held in a binder matrix.[1][3][4] When heated by a thermal print head, the sensitizer melts, allowing the leuco dye and developer to react and produce a colored image.[1][4]

The performance, stability, and safety of thermal paper are critically dependent on the properties of its surface coating and its thermal decomposition behavior. Thermogravimetric Analysis (TGA) and Surface Analysis (SA) techniques are powerful tools for characterizing these properties. TGA provides quantitative information about the thermal stability and composition of the paper and its coating, while surface analysis techniques offer insights into the surface morphology, chemical composition, and distribution of components in the thermal layer. This document provides detailed application notes and experimental protocols for the use of TG-SA in the analysis of temperature-sensitive thermal paper.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for Thermal Paper Components
ComponentOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Reference
Base Paper (Cellulose)~250 - 300~350 - 40080 - 90[5]
Leuco Dye (e.g., Crystal Violet Lactone)Varies (e.g., ~200 - 250)Varies (e.g., ~250 - 300)>95[3]
Developer (e.g., Bisphenol A)Varies (e.g., ~180 - 230)Varies (e.g., ~230 - 280)>95[3][6]
Sensitizer (e.g., a fatty acid amide)Varies (e.g., ~150 - 200)Varies (e.g., ~200 - 250)>95[4]
Binder (e.g., Polyvinyl alcohol)~220 - 320~300 - 45085 - 95N/A
Complete Thermal PaperMultiple stages corresponding to individual componentsMultiple peaksVaries[5][7]

Note: The values presented are typical ranges and can vary depending on the specific chemical compounds used, their purity, and the experimental conditions.

Table 2: Surface Analysis Techniques and Their Application to Thermal Paper
TechniqueInformation ProvidedTypical ParametersReference
Scanning Electron Microscopy (SEM) Surface morphology, particle size and distribution of coating components, cross-sectional analysis of coating layers.Magnification: 100x - 10,000x, Accelerating Voltage: 5-15 kV.[8][9]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface (top 1-10 nm), chemical state of elements, identification of surface contaminants.X-ray source: Monochromatic Al Kα (1486.6 eV), Analysis area: ~300 x 700 µm.[2][10][11]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Identification of functional groups and chemical compounds on the surface, analysis of the binder and other organic components.Crystal: Diamond or Germanium, Wavenumber range: 4000-400 cm⁻¹.[12][13][14]

Signaling Pathways and Experimental Workflows

The color formation in thermal paper is a chemically induced signaling pathway initiated by heat. The following diagram illustrates this process.

Thermal Paper Color Formation cluster_0 Thermal Printing Process Heat Heat (from Thermal Print Head) Sensitizer Sensitizer Melts Heat->Sensitizer > Melting Point Mixing Leuco Dye and Developer Mix Sensitizer->Mixing Reaction Proton Transfer Reaction Mixing->Reaction Color Colored Form of Dye Reaction->Color

Caption: Chemical reaction pathway for color formation in thermal paper.

The following diagram outlines a typical experimental workflow for the comprehensive analysis of thermal paper using TG-SA techniques.

TG-SA Experimental Workflow cluster_1 Experimental Workflow for Thermal Paper Analysis Sample Thermal Paper Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA SEM Scanning Electron Microscopy (SEM) Sample->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Sample->XPS ATR_FTIR ATR-FTIR Spectroscopy Sample->ATR_FTIR Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis SEM->Data_Analysis XPS->Data_Analysis ATR_FTIR->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: A logical workflow for the TG-SA analysis of thermal paper.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Thermal Paper

Objective: To determine the thermal stability and composition of thermal paper by measuring mass loss as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)[15]

  • High-purity nitrogen gas (or other inert gas)

  • Analytical balance

  • Small, sharp scissors or a hole punch

  • TGA sample pans (e.g., platinum or alumina)

  • Thermal paper sample

Procedure:

  • Sample Preparation:

    • Cut a small, representative piece of the thermal paper sample (typically 5-10 mg).[7] Ensure the sample is flat and fits into the TGA pan without touching the sides.

    • Record the initial mass of the sample accurately using an analytical balance.

  • Instrument Setup:

    • Turn on the TGA instrument and the nitrogen gas supply.

    • Set the purge gas flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

    • Place an empty TGA pan in the instrument and perform a baseline run (tare) under the same conditions as the sample run to subtract the effect of the pan and gas flow.

  • TGA Measurement:

    • Place the prepared sample pan into the TGA instrument.

    • Program the temperature profile. A typical dynamic scan for thermal paper would be:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).[5]

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature.

    • Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rate, which correspond to the decomposition of different components.[16]

    • Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

Protocol 2: Surface Analysis of Thermal Paper

Objective: To characterize the surface morphology and chemical composition of the thermal paper's active layer.

A. Scanning Electron Microscopy (SEM)

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for non-conductive samples)

  • Carbon tape or stubs

  • Thermal paper sample

Procedure:

  • Sample Preparation:

    • Cut a small piece of the thermal paper (e.g., 5x5 mm).

    • Mount the sample on an SEM stub using double-sided carbon tape.

    • For non-conductive paper samples, apply a thin conductive coating (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the sample into the SEM chamber.

    • Set the desired accelerating voltage (e.g., 5-15 kV) and working distance.

    • Focus the electron beam on the sample surface and acquire images at different magnifications to observe the surface morphology, particle size, and distribution of the coating components.

    • For cross-sectional analysis, carefully cut the paper and mount it vertically on the stub.

B. X-ray Photoelectron Spectroscopy (XPS)

Materials and Equipment:

  • X-ray Photoelectron Spectrometer (XPS) with a monochromatic X-ray source (e.g., Al Kα)[10]

  • Ultra-high vacuum (UHV) chamber

  • Thermal paper sample

Procedure:

  • Sample Preparation:

    • Cut a small piece of the thermal paper (e.g., 1x1 cm) and mount it on the XPS sample holder.

  • XPS Analysis:

    • Introduce the sample into the UHV chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, and any other elements detected) to determine their chemical states and bonding environments.[2]

    • Analyze the data by fitting the high-resolution spectra with appropriate peak components.

C. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[12]

  • Thermal paper sample

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Place the thermal paper sample, coating side down, directly onto the ATR crystal.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.[17]

  • FTIR Measurement:

    • Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups and chemical compounds present in the thermal paper coating (e.g., C=O stretching of the lactone ring in the leuco dye, O-H stretching of the phenolic developer).

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a sulfone-bridged phenolic compound with applications in polymer chemistry and materials science. The described reverse-phase HPLC (RP-HPLC) protocol provides a reliable and reproducible method for separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document provides a comprehensive guide, including instrumentation, chromatographic conditions, sample preparation, and data analysis, to ensure accurate purity assessment.

Introduction

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is a unique organic molecule featuring two phenol rings linked by a sulfonyl group, with each phenolic unit bearing a 2-propenyl (allyl) group.[1] The sulfonyl bridge enhances thermal stability and chemical resistance, making it a valuable monomer in the synthesis of high-performance polymers.[1] Given its applications, ensuring the purity of this compound is critical for quality control and to guarantee the desired properties of the resulting materials. This HPLC method is designed to provide high-resolution separation for accurate purity determination. The synthesis of this compound typically involves the intramolecular rearrangement of 4,4'-diallyldiphenylsulfone.[1][2] Therefore, the analytical method is developed to separate the main compound from potential impurities such as the starting material and other side-products.

Experimental Protocol

Principle

The purity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is determined by RP-HPLC with UV detection. The method separates compounds based on their hydrophobicity. The non-polar stationary phase of the C18 column retains the hydrophobic analyte and its impurities to varying degrees, allowing for their separation as they are eluted by a polar mobile phase gradient. The concentration of the eluting compounds is monitored by a UV detector, and the peak area is used to calculate the purity of the sample.

Apparatus and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol (MeOH): HPLC grade

  • Formic Acid: ACS grade or higher

  • Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] Reference Standard: Of known purity.

  • Sample of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] for analysis

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Set up the HPLC system with the specified chromatographic conditions and allow the system to equilibrate until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • After the run is complete, identify and integrate all peaks in the chromatogram.

Calculation of Purity

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and provides a template for reporting the quantitative data for the purity analysis of a sample batch.

Peak IDCompound NameRetention Time (min)Area (%)
1Impurity 1 (e.g., 4,4'-diallyldiphenylsulfone)TBDReport
2Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]TBDReport
3Impurity 2 (e.g., mono-allylated intermediate)TBDReport
............
Total 100.0

TBD: To be determined based on experimental results.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) system_setup System Setup & Equilibration prep_mobile_phase->system_setup prep_standard Prepare Standard Solution (0.1 mg/mL in Methanol) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (0.1 mg/mL in Methanol) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Methanol) system_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample chromatogram Obtain Chromatogram inject_sample->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] purity.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for determining the purity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection at 275 nm, provides excellent separation of the main compound from its potential impurities. This protocol is suitable for routine quality control in research, development, and manufacturing environments.

References

"LC-MS/MS method for quantification of Bis(3-allyl-4-hydroxyphenyl) sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Method for the Quantification of Bis(3-allyl-4-hydroxyphenyl) sulfone

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(3-allyl-4-hydroxyphenyl) sulfone, also known as TGSH, is a chemical compound used in various industrial applications, including as a color developer in thermal paper and as a crosslinking agent in polymer synthesis[1]. Structurally related to other bisphenols like Bisphenol A (BPA) and Bisphenol S (BPS), there is a growing interest in its potential biological effects and environmental presence. The development of sensitive and robust analytical methods for the quantification of this compound in various matrices is crucial for toxicological studies and human exposure assessment.

This document outlines a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Bis(3-allyl-4-hydroxyphenyl) sulfone. As no validated method for this specific analyte is readily available in the published literature, this protocol has been developed by adapting established methods for structurally similar compounds, such as BPS and other bisphenol analogues[2][3][4]. The method is designed to be selective and sensitive, making it suitable for trace-level analysis in complex biological or environmental samples.

Analyte Information:

  • Compound Name: Bis(3-allyl-4-hydroxyphenyl) sulfone

  • Synonyms: 2,2'-Diallyl-4,4'-sulfonyldiphenol, TGSH[1][5]

  • CAS Number: 41481-66-7[6]

  • Molecular Formula: C18H18O4S[6][7]

  • Molecular Weight: 330.4 g/mol [7]

  • Exact Mass: 330.0926 g/mol [5]

Experimental Protocols

This section details the proposed methodology for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Bis(3-allyl-4-hydroxyphenyl) sulfone analytical standard

  • Bisphenol S-d8 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bis(3-allyl-4-hydroxyphenyl) sulfone standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard (e.g., Bisphenol S-d8) in methanol.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water to achieve a final concentration that provides a stable and appropriate signal intensity.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and should be optimized for the specific sample matrix (e.g., plasma, water, tissue homogenate).

  • Sample Pre-treatment: To 1 mL of the liquid sample, add the internal standard spiking solution to achieve a final concentration of 10 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a vacuum or nitrogen stream for 10-15 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge using 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Methanol) and vortex thoroughly. Transfer to an autosampler vial for analysis.

LC-MS/MS System and Conditions

The following are proposed starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) System

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Flow Rate: 0.3 mL/min

Mass Spectrometry (MS) System

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Data Presentation

The following tables summarize the proposed instrumental parameters and expected performance characteristics for the method.

Table 1: Proposed Liquid Chromatography Gradient

Time (min) Mobile Phase A (%) (0.1% Formic Acid in Water) Mobile Phase B (%) (0.1% Formic Acid in Methanol)
0.0 80 20
1.0 80 20
5.0 5 95
7.0 5 95
7.1 80 20

| 9.0 | 80 | 20 |

Table 2: Proposed MS/MS Parameters (MRM Transitions) Note: These are hypothetical transitions based on the analyte's structure. The precursor ion is the deprotonated molecule [M-H]⁻. Product ions should be confirmed by infusing the analytical standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Bis(3-allyl-4-hydroxyphenyl) sulfone (Quantifier) 329.1 181.1 150 25
Bis(3-allyl-4-hydroxyphenyl) sulfone (Qualifier) 329.1 141.1 150 35

| Internal Standard (e.g., BPS-d8) | 257.1 | 108.0 | 150 | 30 |

Table 3: Summary of Typical Method Validation Parameters (Expected Performance) These values are based on performance data from validated methods for similar bisphenol compounds and represent typical targets for method validation.

Parameter Expected Result
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) < 0.2 ng/mL
Limit of Quantification (LOQ) < 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

| Matrix Effect | To be determined for each matrix |

Visualization of Workflows and Pathways

G Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water) Spike Internal Standard Spiking Sample->Spike SPE Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow from sample preparation to final quantification.

G Generalized Signaling Pathway for Endocrine Disruptors EDC Endocrine Disrupting Chemical (e.g., Bisphenol Analogue) Receptor Nuclear Hormone Receptor (e.g., Estrogen Receptor) EDC->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Altered Cellular Response Protein->Response

Caption: Generalized signaling pathway for endocrine-disrupting chemicals.

References

Application Notes and Protocols for the Structural Elucidation of 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol] (CAS 41481-66-7) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol], also known as Bis(3-allyl-4-hydroxyphenyl) sulfone, with the CAS registry number 41481-66-7, is a bisphenol derivative containing a sulfonyl group and allyl functionalities.[1][2][3] Its structure suggests potential applications in polymer chemistry and materials science, as well as possible biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and elucidation of such molecules. This document provides detailed application notes and standardized protocols for the analysis of CAS 41481-66-7 using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Application Notes

The structural elucidation of CAS 41481-66-7 by NMR spectroscopy allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. The symmetry of the molecule, with two identical substituted phenolic rings, simplifies the spectra to a degree, but detailed analysis is required to assign the aromatic and allylic protons and carbons unambiguously.

Key Structural Features to be Confirmed by NMR:

  • Symmetrical Bisphenol Core: The presence of a single set of signals for the two substituted phenyl rings.

  • Sulfonyl Bridge: The downfield chemical shifts of the aromatic carbons directly attached to the sulfonyl group.

  • Allyl Groups: Characteristic signals for the methylene and vinyl protons and carbons of the two allyl groups.

  • Phenolic Hydroxyl Groups: A broad singlet in the ¹H NMR spectrum, the chemical shift of which is dependent on the solvent and concentration.

  • Substitution Pattern: Confirmation of the ortho-position of the allyl group relative to the hydroxyl group on each phenyl ring.

Predicted NMR Data

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-2'''5.90 - 6.10m-
H-3'a, H-3'''a5.05 - 5.15ddJ = 10.2, 1.5
H-3'b, H-3'''b5.00 - 5.10ddJ = 17.1, 1.5
H-1', H-1'''3.35 - 3.45dJ = 6.5
H-2, H-67.70 - 7.80dJ = 8.5
H-3, H-57.00 - 7.10dJ = 8.5
OH9.50 - 10.50br s-
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1155.0
C-2, C-6130.0
C-3, C-5116.0
C-4135.0
C-1'34.0
C-2'137.0
C-3'117.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of CAS 41481-66-7.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64 (depending on sample concentration)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: 16 ppm (centered around 6 ppm)

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 200-250 ppm (centered around 100 ppm)

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D NMR Spectroscopy

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings (typically through 2-3 bonds).

  • Experiment: Gradient-selected COSY (gCOSY).

  • Parameters:

    • Number of Scans per Increment: 2-4

    • Number of Increments in F1: 256-512

    • Spectral Width (F1 and F2): Same as ¹H NMR.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Symmetrize the spectrum if necessary.

b. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Experiment: Gradient-selected HSQC with adiabatic pulses for uniform excitation.

  • Parameters:

    • Number of Scans per Increment: 4-8

    • Number of Increments in F1: 128-256

    • Spectral Width F2: Same as ¹H NMR.

    • Spectral Width F1: Same as ¹³C NMR.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Process the 2D data using appropriate window functions and perform Fourier transformation in both dimensions.

c. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations.

  • Experiment: Gradient-selected HMBC.

  • Parameters:

    • Number of Scans per Increment: 8-16

    • Number of Increments in F1: 256-512

    • Spectral Width F2: Same as ¹H NMR.

    • Spectral Width F1: Same as ¹³C NMR.

    • Long-range J-coupling delay: Optimized for ⁿJCH of 8-10 Hz.

  • Processing: Process the 2D data using appropriate window functions and perform Fourier transformation in both dimensions.

Data Interpretation and Visualization

The combination of 1D and 2D NMR data will allow for the complete structural elucidation of CAS 41481-66-7. The following diagrams illustrate the logical workflow for this process and the key correlations that would be expected.

experimental_workflow cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve CAS 41481-66-7 in Deuterated Solvent h1_nmr ¹H NMR prep->h1_nmr c13_nmr ¹³C NMR prep->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc hmbc HMBC h1_nmr->hmbc assign_1h Assign ¹H Signals h1_nmr->assign_1h c13_nmr->hsqc c13_nmr->hmbc assign_13c Assign ¹³C Signals c13_nmr->assign_13c correlations Analyze 2D Correlations cosy->correlations hsqc->correlations hmbc->correlations assign_1h->correlations assign_13c->correlations structure Confirm Structure of CAS 41481-66-7 correlations->structure

Caption: Experimental workflow for the structural elucidation of CAS 41481-66-7 by NMR.

key_correlations cluster_structure Key Predicted 2D NMR Correlations mol H1prime H-1' H2prime H-2' H1prime->H2prime COSY C2_6 C-2/6 H1prime->C2_6 HMBC C3_5 C-3/5 H1prime->C3_5 HMBC C2prime C-2' H1prime->C2prime HMBC C3prime C-3' H1prime->C3prime HMBC H3prime H-3' H2prime->H3prime COSY C1prime C-1' H3prime->C1prime HMBC H3prime->C2prime HMBC H2_6 H-2/6 H3_5 H-3/5 H2_6->H3_5 COSY C1 C-1 H2_6->C1 HMBC C4 C-4 H2_6->C4 HMBC H3_5->C1 HMBC H3_5->C4 HMBC

Caption: Predicted key COSY and HMBC correlations for CAS 41481-66-7.

References

Application Notes and Protocols: Polymerization Techniques Involving Thioglycerol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of polymerization techniques utilizing thioglycerol and its derivatives as monomers. While the direct polymerization of "thioglycerol-sepharose (TGSH)" as a monomer is not a recognized technique, this document focuses on scientifically accurate and relevant methods that capture the likely intent of this topic: the synthesis of thiol-containing polymers and their application, particularly in creating functional materials for drug delivery and bioconjugation.

This document will detail two primary approaches:

  • Solution Polymerization of Thioglycerol Derivatives: Utilizing controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined polymers.

  • Surface-Initiated Polymerization from Thiol-Functionalized Surfaces: A method to grow polymer brushes from a substrate, enabling the creation of functional surfaces with applications in biocompatible coatings and targeted drug delivery.

Section 1: Solution Polymerization of Glycerol Monomethacrylate (GMA) via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. Glycerol monomethacrylate (GMA), a derivative of thioglycerol, is a valuable monomer for creating hydrophilic and functional polymers.

Experimental Protocol: RAFT Aqueous Solution Polymerization of GMA[1][2]

This protocol describes the synthesis of poly(glycerol monomethacrylate) (PGMA) in an aqueous solution.

Materials:

  • Glycerol monomethacrylate (GMA)

  • 4-cyanopentanoic acid dithiobenzoate (CPDB) RAFT agent

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator

  • Deionized water

  • Nitrogen gas

  • Round-bottomed flask with magnetic stir bar

  • Oil bath

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • To a 10 mL round-bottomed flask, add CPDB RAFT agent (11 mg, 5.00 µmol) and GMA monomer (0.80 g, 5.00 mmol) for a target degree of polymerization (DP) of 1000.

  • Purge the flask with nitrogen for 30 minutes to remove oxygen.

  • In a separate vial, dissolve ACVA initiator (0.35 mg, 1.25 µmol) in deionized water (3.21 mL). The recommended CTA/initiator molar ratio is 4.0.

  • Add the initiator solution to the monomer/RAFT agent mixture.

  • Purge the resulting solution with nitrogen for an additional 30 minutes.

  • Seal the flask and immerse it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 5 hours.

  • Quench the reaction by exposing the flask to air and cooling it to room temperature.

  • Determine the final monomer conversion using ¹H NMR analysis. A conversion of over 97% can be expected.[1][2]

Data Presentation: Expected Polymer Characteristics
ParameterExpected Value
Target Degree of Polymerization1000
Monomer Conversion>97%
SolventDeionized Water
Temperature70 °C
Time5 hours

Logical Workflow for RAFT Polymerization of GMA

RAFT_Workflow reagents 1. Combine GMA Monomer and CPDB RAFT Agent purge1 2. Purge with Nitrogen (30 min) reagents->purge1 initiator 3. Prepare and Add ACVA Initiator Solution purge1->initiator purge2 4. Purge with Nitrogen (30 min) initiator->purge2 polymerize 5. Polymerize at 70°C (5 hours) purge2->polymerize quench 6. Quench Reaction polymerize->quench analyze 7. Characterize Polymer quench->analyze

Workflow for RAFT polymerization of GMA.

Section 2: Surface-Initiated Polymerization from Thiol-Functionalized Surfaces

Surface-initiated polymerization allows for the growth of polymer chains directly from a substrate, creating a dense layer of "polymer brushes." This technique is highly valuable for modifying surface properties to enhance biocompatibility, reduce fouling, and create platforms for drug delivery. The process involves two main stages: functionalization of the surface with thiol groups and subsequent polymerization.

Experimental Protocol: Thiol-Functionalization of Silica Surfaces[3]

This protocol details the modification of a silica surface with (3-mercaptopropyl)trimethoxysilane (MPTMS) to introduce thiol groups.

Materials:

  • Silica substrate (e.g., silicon wafer, glass slide)

  • (3-mercaptopropyl)trimethoxysilane (MPTMS)

  • Dry toluene

  • Chloroform

  • Reflux apparatus

  • Drying oven

Procedure:

  • Dry the silica substrate at 120 °C for 6 hours.

  • Disperse the dried substrate in dry toluene containing MPTMS (0.27 mol/dm³).

  • Reflux the mixture at 100 °C for 24 hours.

  • After refluxing, filter the modified silica substrate.

  • Wash the substrate extensively with dry toluene and then with chloroform.

  • Dry the functionalized substrate first at 45 °C for 1 hour, followed by 70 °C for 20 hours.

Experimental Protocol: Surface-Initiated ATRP of a Methacrylate Monomer

This protocol describes a general method for growing polymer brushes from the thiol-functionalized silica surface.

Materials:

  • Thiol-functionalized silica substrate

  • Methacrylate monomer (e.g., GMA)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) ligand

  • Anisole (solvent)

  • Ethyl α-bromoisobutyrate (initiator for comparison in solution)

  • Nitrogen gas

  • Schlenk flask

Procedure:

  • Place the thiol-functionalized silica substrate in a Schlenk flask.

  • Add CuBr and bpy to the flask.

  • Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

  • Introduce the methacrylate monomer and anisole via a degassed syringe.

  • Initiate the polymerization by placing the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target polymer brush length.

  • Terminate the polymerization by exposing the flask to air and cooling.

  • Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, acetone) to remove any non-grafted polymer.

  • Dry the polymer-grafted substrate under vacuum.

Data Presentation: Surface Functionalization and Polymerization Parameters
StepReagent/ParameterConditionPurpose
Surface Functionalization (3-mercaptopropyl)trimethoxysilaneReflux in toluene at 100°C for 24hCovalently attach thiol groups to the silica surface
SI-ATRP CuBr/bpyCatalyst/Ligand systemMediate the controlled radical polymerization
Temperaturee.g., 90 °CControl the rate of polymerization
TimeVariableControl the length of the polymer brushes

Signaling Pathway Diagram for Surface-Initiated Polymerization

SI_Polymerization substrate Silica Substrate (Si-OH groups) functionalization Functionalization with MPTMS substrate->functionalization thiol_surface Thiol-Functionalized Surface (-SH groups) functionalization->thiol_surface atrp_initiation ATRP Initiation (Cu(I)/Ligand + Monomer) thiol_surface->atrp_initiation polymer_brush Polymer Brush Growth atrp_initiation->polymer_brush functional_surface Functionalized Surface with Polymer Brushes polymer_brush->functional_surface

Pathway for creating a functional surface.

Section 3: Synthesis of Thioglycerol-Based Nanoparticles for Drug Delivery

Polymers derived from thioglycerol can be formulated into nanoparticles for the controlled delivery of therapeutic agents. This protocol outlines the synthesis of thiolated chitosan nanoparticles, which are known for their mucoadhesive properties and potential for sustained drug release.

Experimental Protocol: Synthesis of Thiolated Chitosan Nanoparticles[4]

Materials:

  • Chitosan (CS)

  • 1% Acetic acid

  • Thioglycolic acid (TGA)

  • Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDAC)

  • 3 N Sodium hydroxide (NaOH)

  • Drug to be encapsulated (e.g., Letrozole)

Procedure:

  • Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid.

  • Add 100 mg of EDAC to the chitosan solution to facilitate the reaction with TGA.

  • Once the EDAC is dissolved, add 30 mL of TGA.

  • Adjust the pH of the reaction mixture to 5.0 with 3 N NaOH.

  • Stir the reaction mixture at room temperature for 3 hours to allow for the formation of thiolated chitosan (TCS).

  • To form nanoparticles, a solution of the drug can be added to the TCS solution under controlled conditions (e.g., dropwise addition with stirring), often followed by a cross-linking agent or pH adjustment to induce nanoparticle formation.

  • The resulting nanoparticles can be collected by centrifugation, washed, and lyophilized for storage.

Data Presentation: Nanoparticle Synthesis and Characterization Parameters
ParameterDescriptionTypical Values/Methods
Synthesis
Chitosan ConcentrationInitial concentration of the polymer10 mg/mL in 1% acetic acid
Thiolating AgentReagent to introduce thiol groupsThioglycolic acid
Coupling AgentFacilitates amide bond formationEDAC
Reaction TimeDuration of the thiolation reaction3 hours
Characterization
Particle Size & PDIMeasured by Dynamic Light Scattering (DLS)Varies with formulation, aim for < 200 nm and PDI < 0.3
Zeta PotentialIndicates surface charge and stabilityMeasured by DLS
MorphologyVisualized by SEM or TEMTypically spherical
Drug Encapsulation EfficiencyDetermined by spectrophotometry after separationVaries depending on drug and formulation
In Vitro Drug ReleaseMeasured over time in a release mediumProfile depends on polymer and cross-linking

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

Nanoparticle_Workflow chitosan_sol 1. Dissolve Chitosan in Acetic Acid thiolation 2. Add EDAC and TGA (pH 5.0, 3h) chitosan_sol->thiolation tcs_sol 3. Formation of Thiolated Chitosan (TCS) thiolation->tcs_sol drug_loading 4. Add Drug Solution tcs_sol->drug_loading np_formation 5. Induce Nanoparticle Formation drug_loading->np_formation purification 6. Centrifugation and Washing np_formation->purification characterization 7. Lyophilization and Characterization purification->characterization

Workflow for thiolated nanoparticle synthesis.

References

Application Notes and Protocols for Bis(3-allyl-4-hydroxyphenyl) sulfone in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(3-allyl-4-hydroxyphenyl) sulfone (BAPS) in the synthesis of high-performance polymers. BAPS is a versatile monomer and crosslinking agent utilized to enhance the thermal, mechanical, and dielectric properties of polymers such as polyethersulfones, polyimides, and epoxy resins. The allyl groups on the BAPS molecule provide reactive sites for crosslinking, leading to polymers with improved performance characteristics suitable for demanding applications in aerospace, automotive, and electronics industries.[1][2]

Chemical Structure and Properties of BAPS

  • IUPAC Name: 4,4'-sulfonylbis(2-allylphenol)

  • CAS Number: 41481-66-7

  • Molecular Formula: C₁₈H₁₈O₄S

  • Appearance: White to off-white solid[3][4]

  • Melting Point: Approximately 138.5 °C[4]

Applications in High-Performance Polymers

The incorporation of BAPS into polymer backbones can significantly improve their properties. It serves as a precursor for high-performance materials like polyethersulfone (PES) and polyimide (PI) and can act as a crosslinking agent in thermoplastic polymers and epoxy resins.[2][5] The addition of BAPS is known to enhance mechanical properties, heat resistance, and weather resistance.[2]

Polyethersulfones (PES)

BAPS can be used as a monomer in the synthesis of polyethersulfones. The resulting polymers are expected to exhibit high thermal stability and good mechanical strength, making them suitable for applications requiring resistance to high temperatures and mechanical stress.

Polyimides (PI)

In the formulation of polyimides, BAPS can be introduced to create crosslinked networks. This modification can lead to polyimides with enhanced thermal stability and improved processability. Highly sulfonated polyimides, for instance, have shown high proton conductivity.[6]

Epoxy Resins

As a curing agent or co-curing agent for epoxy resins, BAPS can increase the crosslinking density of the cured network. This results in epoxy systems with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical performance. The addition of polysulfone to epoxy resins has been shown to improve fracture toughness and impact strength.[7]

Quantitative Data Summary

The following tables summarize the typical quantitative data for high-performance polymers. While specific data for BAPS-derived polymers is limited in publicly available literature, these values represent the expected performance enhancements based on analogous polymer systems.

Table 1: Thermal Properties of BAPS-Modified Polymers (Representative Values)

Polymer SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)
Polyethersulfone (PES)220 - 250> 500
Polyimide (PI)250 - 350> 520[8]
Epoxy Resin150 - 220300 - 400

Table 2: Mechanical Properties of BAPS-Modified Polymers (Representative Values)

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)
Polyethersulfone (PES)80 - 1002.5 - 3.0
Polyimide (PI)90 - 1203.0 - 4.0
Epoxy Resin60 - 902.8 - 3.5[9]

Table 3: Dielectric Properties of BAPS-Modified Polymers at 1 MHz (Representative Values)

Polymer SystemDielectric ConstantDielectric Loss Tangent
Polyethersulfone (PES)2.8 - 3.20.005 - 0.008
Polyimide (PI)3.0 - 3.50.003 - 0.006
Epoxy Resin3.2 - 4.50.01 - 0.02

Experimental Protocols

Synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone (BAPS)

This protocol is adapted from a known chemical synthesis method.[3][4]

Materials:

  • 4,4'-diallyl diphenyl sulfone (1 equivalent)

  • Methyl glycine diacetic acid (catalyst)

  • Diethylene glycol monobutyl ether (solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • 30% Sulfuric acid (H₂SO₄)

  • Activated carbon

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, add 4,4'-diallyl diphenyl sulfone and methyl glycine diacetic acid to diethylene glycol monobutyl ether in a reaction vessel.

  • Stir the mixture and heat it in an oil bath at 198-200 °C for 7 hours.

  • After the reaction is complete, recover the solvent via distillation.

  • Pour the residue into a 10% NaOH solution, stir to dissolve, and heat to 80 °C for 15 minutes after adding activated carbon.

  • Filter the hot solution. Cool the aqueous phase to room temperature.

  • While stirring, adjust the pH to approximately 8.5 with 30% H₂SO₄. Maintain the temperature below 30 °C using an ice water bath.

  • Filter the resulting precipitate and dry to obtain Bis(3-allyl-4-hydroxyphenyl) sulfone as a white solid.

Synthesis of BAPS-based Polyethersulfone (Illustrative Protocol)

This is a general procedure for the synthesis of polyethersulfone via nucleophilic aromatic substitution.

Materials:

  • Bis(3-allyl-4-hydroxyphenyl) sulfone (BAPS) (1 equivalent)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS) (1 equivalent)

  • Potassium carbonate (K₂CO₃) (slight excess)

  • N,N-Dimethylacetamide (DMAc) (solvent)

  • Toluene (azeotroping agent)

Procedure:

  • In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve BAPS and DCDPS in DMAc and toluene.

  • Add K₂CO₃ to the mixture.

  • Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water.

  • After the water is removed, slowly distill off the toluene to raise the reaction temperature to 160-180 °C.

  • Maintain the reaction at this temperature for 4-8 hours until a significant increase in viscosity is observed.

  • Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol or water.

  • Filter, wash the polymer thoroughly with water and methanol, and dry under vacuum.

Curing of BAPS-Modified Epoxy Resin (Illustrative Protocol)

This protocol describes a typical thermal curing process for an epoxy resin using BAPS as a co-curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Bis(3-allyl-4-hydroxyphenyl) sulfone (BAPS)

  • A primary amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

Procedure:

  • Melt the DGEBA epoxy resin at an elevated temperature (e.g., 120 °C).

  • Add the desired amount of BAPS and the primary amine curing agent to the molten epoxy.

  • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the resin mixture into a pre-heated mold.

  • Cure the resin in a programmable oven using a staged curing cycle, for example: 150 °C for 2 hours, followed by post-curing at 180 °C for 2 hours and then 220 °C for 1 hour to ensure full crosslinking of both the epoxy-amine and the allyl groups.

  • Allow the mold to cool down slowly to room temperature before demolding the cured polymer.

Visualizations

Synthesis_of_BAPS 4,4'-diallyl diphenyl sulfone 4,4'-diallyl diphenyl sulfone Reaction Claisen Rearrangement 4,4'-diallyl diphenyl sulfone->Reaction Catalyst Methyl glycine diacetic acid Catalyst->Reaction Solvent Diethylene glycol monobutyl ether Solvent->Reaction Heat 198-200 °C, 7h Heat->Reaction Purification NaOH, H₂SO₄, Activated Carbon Reaction->Purification BAPS Bis(3-allyl-4-hydroxyphenyl) sulfone Purification->BAPS

Caption: Synthesis workflow for Bis(3-allyl-4-hydroxyphenyl) sulfone.

Polymerization_Workflow cluster_PES Polyethersulfone Synthesis cluster_Epoxy Epoxy Curing BAPS_PES BAPS Polymerization_PES Nucleophilic Aromatic Substitution BAPS_PES->Polymerization_PES DCDPS 4,4'-Dichlorodiphenyl sulfone DCDPS->Polymerization_PES PES_Product BAPS-based Polyethersulfone Polymerization_PES->PES_Product BAPS_Epoxy BAPS Curing Thermal Curing (Crosslinking) BAPS_Epoxy->Curing Epoxy_Resin Epoxy Resin (e.g., DGEBA) Epoxy_Resin->Curing Epoxy_Product Crosslinked Epoxy Network Curing->Epoxy_Product

Caption: General workflows for synthesizing BAPS-based high-performance polymers.

Property_Enhancement cluster_props Specific Improvements BAPS Bis(3-allyl-4-hydroxyphenyl) sulfone Polymers High-Performance Polymers (PES, PI, Epoxy) BAPS->Polymers Incorporation Properties Enhanced Properties Polymers->Properties Thermal Thermal Stability Properties->Thermal Mechanical Mechanical Strength Properties->Mechanical Dielectric Dielectric Performance Properties->Dielectric

Caption: Logical relationship of BAPS improving polymer properties.

References

Application Notes and Protocols for Studying the Curing Kinetics of Triglycidyl Epoxy and Aromatic Amine-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of curing kinetics is essential for optimizing the processing and performance of thermosetting polymers. This document provides a detailed overview of the experimental setup for characterizing the curing kinetics of high-performance epoxy systems, exemplified by Triglycidyl-p-aminophenol (TGPAP) cured with an aromatic amine like 4,4'-diaminodiphenyl sulfone (DDS). Such systems are prevalent in aerospace and advanced materials sectors due to their high glass transition temperature (Tg) and excellent thermomechanical properties.[1][2] The protocols herein describe the use of Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR) to elucidate the curing behavior, determine key kinetic parameters, and establish the processability window.

Key Experimental Techniques

The curing process of thermoset resins involves an irreversible chemical reaction that transforms a liquid resin into a three-dimensional crosslinked network.[3] A comprehensive understanding of this process is achieved by employing a combination of thermal analysis, rheological measurements, and spectroscopic techniques.

  • Differential Scanning Calorimetry (DSC): As the most widely used technique for cure kinetics characterization, DSC measures the heat flow associated with the exothermic curing reaction.[4][5] It is used to determine the total heat of reaction, the degree of cure, the rate of reaction, and the glass transition temperature (Tg).[4]

  • Rheometry: This technique measures the change in the viscoelastic properties of the material as it cures. It is the primary method for determining the gel point, the critical moment when the material transitions from a viscous liquid to an elastic solid.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy monitors the chemical transformations during curing by tracking the concentration changes of specific functional groups, such as the disappearance of the epoxy group.[8][9]

Experimental Protocols

Protocol 1: Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)

This protocol details the procedure for determining the curing kinetics using both non-isothermal (dynamic) and isothermal DSC scans.

Objective: To determine the total heat of reaction (ΔH_total), degree of cure (α), reaction rate (dα/dt), and kinetic parameters such as activation energy (Ea) and reaction order (n).

Materials and Equipment:

  • Triglycidyl-p-aminophenol (TGPAP) resin and 4,4'-diaminodiphenyl sulfone (DDS) curing agent

  • Analytical balance (±0.01 mg)

  • Mixing container and spatula

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh the TGPAP resin and DDS hardener in the desired stoichiometric ratio.

    • Thoroughly mix the two components at room temperature until a homogeneous mixture is obtained (typically 3-5 minutes). Avoid introducing air bubbles.[10]

    • Immediately weigh 10 ± 2 mg of the mixture into an aluminum DSC pan.[10]

    • Hermetically seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • Non-Isothermal (Dynamic) Scan:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from room temperature (e.g., 25°C) to a temperature well above the curing completion temperature (e.g., 300°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[10]

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic cure peak.[11]

  • Isothermal Scan:

    • Place a fresh sample and reference pan into the DSC cell.

    • Rapidly heat the sample to the desired isothermal cure temperature (e.g., 160°C, 170°C, 180°C).

    • Hold the sample at this temperature until the reaction is complete, indicated by the heat flow signal returning to the baseline.

    • The heat evolved at any time t (ΔH_t) is recorded.

  • Data Analysis:

    • Degree of Cure (α): The degree of cure at any time t or temperature T is calculated as the fractional heat of reaction: α = ΔH_t / ΔH_total[4]

    • Reaction Rate (dα/dt): The rate of cure is directly proportional to the measured heat flow (dH/dt): (dα/dt) = (1 / ΔH_total) * (dH/dt)[5]

    • Kinetic Modeling: The data can be fitted to various kinetic models, such as the Kamal-Malkin model, to determine kinetic parameters.[4][12] Activation energy (Ea) can often be determined using methods like the Kissinger analysis from the dynamic scan data.[11]

// Connections mix -> {dsc, rheo, ftir} [label="Sample Allocation"]; dsc -> dsc_data; rheo -> rheo_data; ftir -> ftir_data; {dsc_data, rheo_data, ftir_data} -> model; model -> output; }

Figure 1: Experimental workflow for curing kinetics analysis.

Protocol 2: Gel Point Determination using Rheometry

This protocol describes how to determine the gel time of a curing thermoset using an oscillatory rheometer.

Objective: To measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time to identify the gel point.

Materials and Equipment:

  • Pre-mixed TGPAP-DDS resin system

  • Rotational rheometer with parallel plate geometry (e.g., 25 mm disposable plates)

  • Environmental test chamber for temperature control

Procedure:

  • Instrument Setup:

    • Preheat the rheometer plates and environmental chamber to the desired isothermal cure temperature (e.g., 160°C, 170°C, 180°C).[13]

    • Set the measurement parameters:

      • Mode: Time sweep (oscillatory)

      • Frequency: 1 Hz[13]

      • Strain: A small amplitude within the linear viscoelastic region (LVR), typically 0.05% - 1.0%.[13]

      • Gap: 1 mm[13]

  • Sample Loading:

    • Prepare a fresh mix of the resin system.

    • Immediately apply a sufficient amount of the mixture to the center of the bottom plate.

    • Lower the upper plate to the specified gap (1 mm) and trim any excess material.[13]

  • Measurement:

    • Start the time sweep measurement as quickly as possible after loading to capture the initial stages of curing.[13]

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time until the material is solidified.

  • Data Analysis:

    • Gel Point: The gel time (t_gel) is most commonly identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (G' = G'').[6][7] At this point, the loss tangent (tan δ = G''/G') is equal to 1.

    • Viscosity Profile: The sharp, near-vertical increase in the complex viscosity curve also indicates gelation.[6]

// Nodes Curing [label="Curing Process\n(Time, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DSC [label="DSC Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rheo [label="Rheology Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"];

HeatFlow [label="Heat Flow (dH/dt)", fillcolor="#FBBC05", fontcolor="#202124"]; Moduli [label="Moduli (G', G'')", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance [label="Peak Absorbance", fillcolor="#FBBC05", fontcolor="#202124"];

DegreeOfCure [label="Degree of Cure (α)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GelPoint [label="Gel Point (t_gel)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conversion [label="Chemical Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Curing -> {DSC, Rheo, FTIR} [label="is monitored by"];

DSC -> HeatFlow [label="measures"]; Rheo -> Moduli [label="measures"]; FTIR -> Absorbance [label="measures"];

HeatFlow -> DegreeOfCure [label="is proportional to dα/dt"]; Moduli -> GelPoint [label="crossover indicates"]; Absorbance -> Conversion [label="indicates"];

DegreeOfCure -> GelPoint [label="correlates with"]; Conversion -> DegreeOfCure [label="is a measure of"]; }

Figure 2: Relationship between techniques and key cure parameters.

Protocol 3: Chemical Conversion Analysis using FTIR Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR to monitor the curing reaction chemically.

Objective: To track the disappearance of reactant functional groups (e.g., epoxy ring) to determine the extent of chemical conversion.

Materials and Equipment:

  • Pre-mixed TGPAP-DDS resin system

  • FTIR spectrometer with an ATR accessory (e.g., heated GladiATR).[14]

Procedure:

  • Instrument Setup:

    • Equilibrate the ATR crystal to the desired isothermal cure temperature (e.g., 80, 90, 100 °C).[14]

    • Set the measurement parameters:

      • Spectral Range: Mid-IR (e.g., 4000 - 650 cm⁻¹)

      • Resolution: 8 cm⁻¹[14]

      • Number of Scans: 4-8 co-added scans per spectrum for a good signal-to-noise ratio.[14]

  • Sample Application and Measurement:

    • Collect a background spectrum of the clean, empty ATR crystal at the set temperature.

    • Apply a small amount of the freshly prepared resin mixture directly onto the ATR crystal.

    • Begin collecting spectra as a function of time immediately.

  • Data Analysis:

    • Peak Identification: Identify the characteristic absorption band for the epoxy group, which is typically found around 915 cm⁻¹.[9] An internal reference peak that does not change during the reaction (e.g., a C-H stretching band from an aromatic ring) should also be identified to normalize the data.[8]

    • Conversion Calculation: The extent of epoxy conversion (α_epoxy) can be calculated by monitoring the decrease in the area or height of the epoxy peak over time, normalized against the reference peak: α_epoxy(t) = 1 - [ (A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0)) ] where A_epoxy(t) is the area of the epoxy peak at time t, and A_ref(t) is the area of the reference peak.

Data Presentation

Quantitative data obtained from these experiments should be summarized for clear comparison and analysis.

Table 1: Non-Isothermal DSC Curing Data

Heating Rate (°C/min)Onset Temp (°C)Peak Temp (°C)Endset Temp (°C)ΔH_total (J/g)
5185.2210.5245.8495.3 ± 15.1
10195.6225.3260.1501.2 ± 16.5
15203.1236.8272.4498.9 ± 14.8
20209.8245.1281.5499.8 ± 16.6
(Note: Data are representative examples based on typical epoxy-amine systems.)[4]

Table 2: Isothermal Rheometry and DSC Data

Isothermal Temp (°C)Gel Time (t_gel) from Rheometry (min)Time to 95% Cure from DSC (min)Glass Transition Temp (Tg) of Cured Sample (°C)
16045.3125.6215.7
17024.478.2218.3
18014.846.5220.1
(Note: Data are representative examples.)[13][15]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of triglycerides (TG) and salicylic acid (SA).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor greater than 1.2 is often indicative of significant tailing.[3]

Q2: Why is peak tailing a problem in HPLC analysis?

A2: Peak tailing can lead to several analytical problems, including reduced resolution between adjacent peaks, decreased sensitivity, and inaccurate peak integration, which affects the precision and accuracy of quantification.[4][5]

Q3: What are the primary causes of peak tailing for an acidic analyte like salicylic acid (SA)?

A3: For acidic compounds like salicylic acid, a primary cause of peak tailing is the interaction between the analyte and residual silanol groups on the surface of the silica-based stationary phase.[1][5] This is particularly problematic when the mobile phase pH is near or above the pKa of the analyte, leading to ionization of both the silanol groups and the salicylic acid.[3][6]

Q4: Can the mobile phase pH affect peak shape?

A4: Yes, the mobile phase pH is a critical factor influencing peak shape, especially for ionizable compounds.[7][8] For acidic analytes like salicylic acid, a mobile phase pH that is too high can lead to peak tailing due to secondary ionic interactions with the stationary phase.[3][6] It is generally recommended to work at a mobile phase pH at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present.[6]

Q5: How does the column condition contribute to peak tailing?

A5: The condition of the HPLC column is crucial for good peak shape. Issues such as column contamination, degradation of the stationary phase, the presence of voids in the packing material, or a blocked inlet frit can all lead to peak tailing.[2][9]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of TG-SA.

Step 1: Initial Assessment
  • Observe the Chromatogram:

    • Are all peaks tailing, or only the salicylic acid peak?

    • If all peaks are tailing, it could indicate a systemic issue such as a column void, extra-column volume, or sample overload.[2][5]

    • If only the salicylic acid peak is tailing, it is likely due to secondary interactions with the stationary phase.[1]

  • Review Method Parameters:

    • Check the mobile phase pH. For salicylic acid (pKa ≈ 2.97), the pH should ideally be below 2.5 to ensure it is in its neutral, un-ionized form.[10]

    • Verify the mobile phase composition and ensure proper mixing and degassing.

Step 2: Systematic Troubleshooting

The following table summarizes common causes of peak tailing and their corresponding solutions.

CauseDescriptionRecommended Solutions
Secondary Silanol Interactions The acidic salicylic acid interacts with residual silanol groups on the silica-based stationary phase, causing a secondary retention mechanism and peak tailing.[1][11]1. Adjust Mobile Phase pH: Lower the mobile phase pH to < 2.5 using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA).[10] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for UV detection) can help to mask residual silanol activity.[3][12] 3. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").[2]
Column Contamination Accumulation of sample matrix components or other impurities on the column can create active sites that interact with the analyte.[2][9]1. Perform a Column Wash: Follow a rigorous column washing protocol to remove contaminants (see Experimental Protocols section). 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
Column Degradation/Void Over time, the stationary phase can degrade, or a void can form at the column inlet, leading to poor peak shape for all analytes.[2][9]1. Reverse and Flush the Column: For a suspected void, reversing the column (if permissible by the manufacturer) and flushing with a strong solvent may help.[1] 2. Replace the Column: If the column is old or performance does not improve after washing, replacement is necessary.[4]
Sample Overload Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion.[2][9]1. Dilute the Sample: Reduce the concentration of the sample and reinject. 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Extra-Column Effects Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can contribute to band broadening and peak tailing.[13]1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID).[3] 2. Check Fittings: Ensure all connections are secure and properly seated to avoid dead volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly for early eluting peaks.[5]1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Weaker Injection Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.

Experimental Protocols

Protocol for Reversed-Phase HPLC Column Washing

This protocol is a general guideline for cleaning a contaminated C18 column. Always consult the column manufacturer's specific instructions.

Objective: To remove strongly retained hydrophobic and polar contaminants from a reversed-phase HPLC column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC system

Procedure:

  • Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet from the detector and direct the flow to a waste container.

  • Initial Wash (to remove buffers): Flush the column with 10-20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Strong Solvent Wash (to remove hydrophobic compounds):

    • Flush the column with 10-20 column volumes of isopropanol.

    • Alternatively, a gradient wash from a weak to a strong organic solvent can be effective.

  • Intermediate Polarity Wash: Flush the column with 10-20 column volumes of acetonitrile or methanol.

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition without the buffer salts.

    • Finally, re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.

  • Column Performance Check: Inject a standard sample to verify that peak shape and retention time have been restored.

For Suspected Particulate Buildup: If an increase in backpressure accompanies peak tailing, consider back-flushing the column (if the manufacturer allows it) with the washing solvents.

Sample Preparation Guidelines

For Triglycerides (TG):

  • Triglycerides are nonpolar lipids and should be dissolved in a non-polar or moderately polar organic solvent.

  • A common solvent for triglyceride analysis is a mixture of methanol and methyl-tert-butyl ether (MTBE) or isopropanol.[14]

  • It is crucial to avoid using hexane as the injection solvent in reversed-phase HPLC as it can cause peak distortion.[15]

  • Ensure the sample is free of particulate matter by filtering through a 0.45 µm or 0.22 µm syringe filter compatible with the organic solvent.

For Salicylic Acid (SA):

  • Salicylic acid is more polar and should be dissolved in a solvent compatible with the reversed-phase mobile phase.

  • Ideally, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.

  • If the sample is in a complex matrix (e.g., biological fluid, formulation), a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances that could cause peak tailing.[1]

  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail All Peaks Tailing q1->all_tail Yes one_tail Only Salicylic Acid Peak Tailing q1->one_tail No cause_all Possible Causes: - Column Void/Degradation - Sample Overload - Extra-Column Effects - Contamination all_tail->cause_all cause_one Primary Cause: Secondary Silanol Interactions one_tail->cause_one solution_all1 Check for Column Void Replace Column if Necessary cause_all->solution_all1 solution_all2 Dilute Sample or Reduce Injection Volume cause_all->solution_all2 solution_all3 Optimize Tubing and Connections cause_all->solution_all3 solution_all4 Wash Column cause_all->solution_all4 solution_one1 Lower Mobile Phase pH (< 2.5) cause_one->solution_one1 solution_one2 Increase Buffer Strength cause_one->solution_one2 solution_one3 Use an End-Capped Column cause_one->solution_one3 end Peak Shape Improved solution_all1->end solution_all2->end solution_all3->end solution_all4->end solution_one1->end solution_one2->end solution_one3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: Chemical interactions leading to peak tailing of salicylic acid.

References

Technical Support Center: Optimization of 4,4'-Diallyldiphenylsulfone Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of the Claisen rearrangement of 4,4'-diallyldiphenylsulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal rearrangement of 4,4'-bis(allyloxy)diphenyl sulfone to 4,4'-diallyl-3,3'-dihydroxydiphenylsulfone.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Insufficient Temperature: The activation energy for the Claisen rearrangement is not being met. 2. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 3. Solvent Effects: The chosen solvent may not be optimal for this high-temperature reaction.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Based on analogous rearrangements of similar structures like diallyl bisphenol A, a temperature range of 190-220°C is a good starting point.[1] 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time accordingly. Reactions can take several hours to reach completion.[1] 3. Solvent Selection: High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane can accelerate the rearrangement.[2] If using a non-polar solvent, consider switching to one of these.
Formation of Multiple Products (Low Selectivity) 1. Side Reactions: At high temperatures, side reactions such as intermolecular reactions or decomposition can occur. 2. Presence of Impurities: Impurities in the starting material or solvent can catalyze undesired side reactions. 3. Oxygen Presence: The presence of oxygen at high temperatures can lead to oxidation and decomposition of the product.1. Optimize Temperature and Time: Avoid excessively high temperatures or prolonged reaction times. Find the optimal balance that favors the desired rearrangement. 2. Purify Starting Materials: Ensure the 4,4'-bis(allyloxy)diphenyl sulfone and the solvent are of high purity. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product Decomposition or Charring 1. Excessive Temperature: The reaction temperature is too high, leading to thermal decomposition of the starting material or product. 2. Hot Spots: Uneven heating of the reaction mixture can create localized areas of very high temperature.1. Reduce Temperature: Lower the reaction temperature and compensate with a longer reaction time if necessary. 2. Efficient Stirring and Heating: Use a high-temperature oil bath or a heating mantle with a sand bath for even heat distribution.[3] Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The product may be unstable to the purification conditions (e.g., silica gel).1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system. 2. Alternative Chromatography: If silica gel is problematic, consider using a different stationary phase like alumina or reverse-phase silica. 3. Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The product will move to the aqueous layer, which can then be acidified to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the rearrangement of 4,4'-diallyldiphenylsulfone?

The Claisen rearrangement of 4,4'-bis(allyloxy)diphenyl sulfone is expected to yield primarily Bis(3-allyl-4-hydroxyphenyl)sulfone . This is a[4][4]-sigmatropic rearrangement where the allyl groups migrate to the ortho positions of the hydroxyl groups.

Q2: What is a typical temperature range for this rearrangement?

While specific literature for this exact compound is scarce, analogous rearrangements of similar compounds, such as diallyl bisphenol A, are typically carried out at high temperatures, often in the range of 190-220°C .[1] The optimal temperature will need to be determined empirically for your specific setup.

Q3: Is a catalyst required for this reaction?

The thermal Claisen rearrangement of aryl allyl ethers can often proceed without a catalyst.[5][6] However, Lewis acids are sometimes used to accelerate the reaction. For initial attempts, it is recommended to perform the reaction thermally and consider catalysts only if the uncatalyzed reaction is inefficient.

Q4: What solvents are suitable for this high-temperature reaction?

High-boiling point solvents are necessary. Options include:

  • High-boiling hydrocarbon solvents: Decalin, tetralin.

  • Polar aprotic solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), sulfolane. Polar solvents can sometimes accelerate the rate of Claisen rearrangements.[2]

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin Layer Chromatography (TLC): This will show the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative measure of the conversion.

  • Proton NMR (¹H NMR) Spectroscopy: Analysis of the aromatic and allylic regions of the spectrum can be used to determine the ratio of starting material to product.

Q6: What are the key safety precautions for this experiment?

  • High Temperatures: Use appropriate heating equipment like a heating mantle with a temperature controller or a high-temperature oil bath.[3] Ensure the glassware is rated for high temperatures.

  • Inert Atmosphere: To prevent oxidation and potential side reactions at high temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and heat-resistant gloves when handling the hot apparatus.

Experimental Protocols

Synthesis of 4,4'-bis(allyloxy)diphenyl sulfone (Starting Material)

This protocol is adapted from the synthesis of similar aryl allyl ethers.

Materials:

  • 4,4'-dihydroxydiphenyl sulfone (Bisphenol S)

  • Allyl bromide

  • Potassium carbonate (or sodium hydroxide)

  • Acetone (or N,N-dimethylformamide)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dihydroxydiphenyl sulfone in acetone.

  • Add finely ground potassium carbonate to the solution (typically 2.5-3.0 equivalents per equivalent of the diphenol).

  • Add allyl bromide (2.2-2.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Recommended Starting Procedure for the Thermal Rearrangement

Materials:

  • 4,4'-bis(allyloxy)diphenyl sulfone

  • High-boiling solvent (e.g., N,N-dimethylformamide or Decalin)

Procedure:

  • Place the 4,4'-bis(allyloxy)diphenyl sulfone in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add the high-boiling solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Flush the apparatus with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (start with a range of 190-200°C).

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 1-2 hours).

  • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

  • The work-up procedure will depend on the solvent used. If a water-miscible solvent like DMF was used, the mixture can be poured into water and the product extracted with an organic solvent. If a water-immiscible solvent was used, proceed directly with an aqueous wash.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Starting Material Synthesis cluster_rearrangement Claisen Rearrangement start 4,4'-dihydroxydiphenyl sulfone reagents Allyl Bromide, K2CO3, Acetone start->reagents reflux Reflux (12-24h) reagents->reflux workup_synthesis Workup & Purification reflux->workup_synthesis product_sm 4,4'-bis(allyloxy)diphenyl sulfone workup_synthesis->product_sm start_rearrangement 4,4'-bis(allyloxy)diphenyl sulfone heating Heat (190-220°C) in Solvent start_rearrangement->heating monitoring Monitor by TLC/HPLC heating->monitoring workup_rearrangement Workup & Purification monitoring->workup_rearrangement final_product Bis(3-allyl-4-hydroxyphenyl)sulfone workup_rearrangement->final_product

Caption: Experimental workflow for the synthesis and rearrangement of 4,4'-diallyldiphenylsulfone.

troubleshooting_logic cluster_conversion Low Conversion cluster_selectivity Low Selectivity cluster_decomposition Decomposition start Reaction Outcome Unsatisfactory check_temp Temperature Too Low? start->check_temp Low Conversion check_side_reactions Side Reactions Occurring? start->check_side_reactions Low Selectivity check_high_temp Temperature Too High? start->check_high_temp Decomposition check_time Time Too Short? check_temp->check_time increase_temp Increase Temperature check_temp->increase_temp check_solvent Solvent Inappropriate? check_time->check_solvent increase_time Increase Reaction Time check_time->increase_time change_solvent Change Solvent check_solvent->change_solvent check_purity Impure Reagents? check_side_reactions->check_purity optimize_conditions Optimize Temp/Time check_side_reactions->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents check_heating Uneven Heating? check_high_temp->check_heating decrease_temp Decrease Temperature check_high_temp->decrease_temp improve_stirring_heating Improve Stirring/Heating check_heating->improve_stirring_heating

Caption: Troubleshooting logic for the 4,4'-diallyldiphenylsulfone rearrangement.

References

"preventing side reactions in the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and address side reactions during the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Bis(3-allyl-4-hydroxyphenyl) sulfone?

The most common synthesis is a two-step process. The first step is the O-alkylation (Williamson ether synthesis) of 4,4'-sulfonyldiphenol (Bisphenol S) with an allyl halide (e.g., allyl bromide) to form Bis(4-allyloxyphenyl) sulfone. The second step is a thermal Claisen rearrangement of the intermediate ether to yield the final product, Bis(3-allyl-4-hydroxyphenyl) sulfone.[1]

Q2: What are the most common side reactions in this synthesis?

Side reactions can occur in both stages of the synthesis:

  • Etherification Step: Incomplete allylation leading to mono-allyl ether by-products, and competitive C-alkylation of the phenol ring.[2]

  • Rearrangement Step: Incomplete rearrangement resulting in residual starting ether, and the formation of a mono-rearranged product.[3] High temperatures can also lead to decomposition or other undesired rearrangements.[4][5]

Q3: Why is temperature control so critical during the Claisen rearrangement?

The Claisen rearrangement is a thermal reaction that requires high temperatures, typically between 170°C and 230°C, to proceed efficiently.[1] However, excessively high temperatures or prolonged reaction times can lead to the formation of by-products. The reaction is a concerted pericyclic process, and providing the necessary activation energy is key to achieving a good yield.[6]

Q4: Can catalysts be used to improve the reaction?

Yes, catalysts can be employed. For the Claisen rearrangement step, oxidized graphene has been used as a catalyst to shorten reaction times.[3] For the initial etherification, phase transfer catalysts like trioctylmethylammonium chloride can be used to facilitate the reaction between the phenoxide salt and the allyl halide.[1]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of Bis(4-allyloxyphenyl) sulfone (Step 1) 1. Incomplete deprotonation of Bisphenol S. 2. Competing elimination reaction of the allyl halide. 3. Insufficient reaction time or temperature.1. Ensure the use of a slight excess of a suitable base (e.g., NaOH, K₂CO₃). 2. Maintain a moderate reaction temperature (e.g., 50-80°C) to favor substitution over elimination.[1] 3. Monitor the reaction by TLC or HPLC and ensure it goes to completion.
Presence of mono-allylated starting material 1. Insufficient amount of allyl halide or base. 2. Poor solubility of the phenoxide salt.1. Use a molar ratio of allyl halide to Bisphenol S of at least 2:1, and up to 4:1.[1] 2. Use a solvent system (e.g., water/toluene) with a phase transfer catalyst to improve solubility and reactivity.[1]
Low conversion during Claisen rearrangement (Step 2) 1. Reaction temperature is too low. 2. Reaction time is too short.1. Gradually increase the temperature within the recommended range (170-230°C).[1] 2. Extend the reaction time and monitor progress using HPLC or TLC. Reaction times can range from 1 to 10 hours.[1][3]
Formation of significant by-products in Step 2 1. Reaction temperature is too high. 2. Presence of impurities that catalyze side reactions.1. Optimize the reaction temperature to find a balance between reaction rate and selectivity. 2. Add a side reaction inhibitor such as N,N-diethylaniline or N,N-dimethylaniline.[3] 3. Ensure the starting ether is of high purity.
Product is difficult to purify 1. Presence of closely related by-products (e.g., mono-rearranged product). 2. Tar formation at high temperatures.1. After the reaction, extract the phenolic product into an aqueous base (e.g., 10% NaOH), treat with activated carbon to remove colored impurities, and then re-precipitate by acidification.[1][7] 2. Recrystallization from a suitable solvent like toluene can be effective.[7]
Impact of Side Reaction Inhibitors

The use of inhibitors can significantly reduce the formation of by-products during the Claisen rearrangement.

InhibitorReactantCatalystTemperature (°C)Time (min)Mono-rearrangement Product (%)Di-rearrangement Product (%)Reference
N,N-DiethylanilineBis(4-allyloxyphenyl) sulfoneGraphene Oxide200520.3896[3]
N,N-DimethylanilineBis(4-allyloxyphenyl) sulfoneGraphene Oxide180500.4096[3]

Experimental Protocols

Protocol 1: Synthesis of Bis(4-allyloxyphenyl) sulfone (Etherification)

This protocol is adapted from patent literature.[1]

  • Charging the Reactor: In a flask equipped with a stirrer, reflux condenser, and thermometer, add 150 parts water, 150 parts toluene, 12 parts sodium hydroxide, and 25 parts of 4,4'-sulfonyldiphenol. Stir until a complete solution is formed.

  • Catalyst and Reagent Addition: Add 1 part of a phase transfer catalyst (e.g., trioctylmethylammonium chloride) to the solution. Subsequently, add 36.3 parts of allyl bromide.

  • Reaction: Heat the mixture and maintain a temperature of 50-80°C for 15 hours.

  • Work-up: After the reaction, remove the toluene via steam distillation to precipitate the product.

  • Purification: Filter the resulting pale yellow crystals and wash with 100 parts of methanol to obtain white crystals of Bis(4-allyloxyphenyl) sulfone. The expected yield is approximately 91%.[1]

Protocol 2: Synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone (Claisen Rearrangement)

This protocol is based on a high-yield laboratory procedure.[7][8]

  • Charging the Reactor: Under a nitrogen atmosphere, add 40g of Bis(4-allyloxyphenyl) sulfone and 100 mL of a high-boiling solvent like diethylene glycol monobutyl ether to a reaction flask.

  • Reaction: Heat the mixture in an oil bath to 198-200°C and maintain this temperature with stirring for 7 hours.

  • Solvent Removal: After the reaction is complete (monitored by TLC/HPLC), cool the mixture and recover the solvent under reduced pressure.

  • Extraction and Purification:

    • Pour the residue into 100 mL of 10% aqueous NaOH solution and stir to dissolve.

    • Add activated carbon and heat to 80°C for 15 minutes.

    • Filter the hot solution to remove the carbon.

    • Cool the aqueous phase to room temperature and, while stirring in an ice-water bath, adjust the pH to ~8.5 with 30% H₂SO₄ to precipitate the product.

    • Maintain the temperature below 30°C during acidification.

  • Isolation: Filter the precipitated white solid, wash with water, and dry to obtain Bis(3-allyl-4-hydroxyphenyl) sulfone. Expected yield is ~96% with a purity of ~97.5%.[7][8]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Potential Side Products A 4,4'-Sulfonyldiphenol C Bis(4-allyloxyphenyl) sulfone A->C  Base (NaOH) Phase Transfer Catalyst F Mono-allylated Ether A->F Incomplete Reaction H C-Alkylation Product A->H C-Alkylation B Allyl Bromide B->C D Bis(4-allyloxyphenyl) sulfone E Bis(3-allyl-4-hydroxyphenyl) sulfone D->E  Heat (180-220°C) Inhibitor (e.g., DMA) G Mono-rearranged Product D->G Incomplete Rearrangement

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow start Low Product Yield or Purity q1 Which step shows the issue? start->q1 step1_issue Step 1: Etherification q1->step1_issue Step 1 step2_issue Step 2: Rearrangement q1->step2_issue Step 2 q2 Impurity Profile: Mono-allylated starting material? step1_issue->q2 q3 Impurity Profile: Unreacted starting ether? step2_issue->q3 sol1 Increase allyl halide/base ratio. Use phase transfer catalyst. q2->sol1 Yes end Improved Synthesis q2->end No sol1->end sol2 Increase reaction temperature/time. Monitor reaction to completion. q3->sol2 Yes q4 Other significant by-products? q3->q4 No sol2->end sol3 Optimize temperature. Add side reaction inhibitor. Purify intermediate. q4->sol3 Yes q4->end No sol3->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7), also known as TGSH, to enhance the thermal stability of polymers. This document offers practical solutions to common experimental challenges, detailed experimental protocols, and quantitative data to support your research and development efforts.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and thermal analysis of polymers containing Bis(3-allyl-4-hydroxyphenyl)sulfone.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Curing or Low Crosslinking Density 1. Insufficient Curing Temperature or Time: The activation energy for the polymerization of the allyl groups may not have been reached or sustained for an adequate duration.[1] 2. Improper Stoichiometry: Incorrect ratio of Bis(3-allyl-4-hydroxyphenyl)sulfone to the base polymer resin or other curing agents. 3. Inhibition of Polymerization: Presence of impurities in the resin system or atmosphere (e.g., oxygen) that can inhibit free-radical polymerization of the allyl groups.1. Optimize Curing Cycle: Increase the curing temperature or extend the curing time. Perform a DSC scan to determine the optimal cure temperature range, indicated by the exothermic peak.[1] 2. Adjust Formulation: Carefully calculate and ensure the correct stoichiometric balance between the reactive groups of all components in the formulation. 3. Ensure Purity and Inert Atmosphere: Use high-purity monomers and consider curing under an inert atmosphere (e.g., nitrogen) to prevent inhibition.
Unexpectedly Low Glass Transition Temperature (Tg) 1. Plasticization Effect: At lower concentrations or if not fully reacted, the additive might act as a plasticizer, reducing the Tg. 2. Incomplete Curing: A low degree of crosslinking results in a less rigid polymer network and consequently a lower Tg.1. Increase Additive Concentration: Experiment with higher loading levels of Bis(3-allyl-4-hydroxyphenyl)sulfone to promote a higher crosslink density. 2. Confirm Complete Cure: Re-evaluate the curing profile. A post-curing step at a temperature above the initial cure temperature can often increase the Tg by completing the crosslinking reaction.
Poor Solubility or Dispersion in Polymer Matrix 1. Solvent Incompatibility: Bis(3-allyl-4-hydroxyphenyl)sulfone has good solubility in non-polar solvents like toluene and xylene but low solubility in water.[2] 2. High Melting Point: The melting point is approximately 138.5°C, which might be higher than the processing temperature of some polymer systems.[2]1. Select Appropriate Solvent: Use a co-solvent system or a solvent known to dissolve both the polymer and the additive. 2. Melt Blending: If applicable, process the blend above the melting point of Bis(3-allyl-4-hydroxyphenyl)sulfone to ensure homogeneous mixing before curing.
Inconsistent TGA Results 1. Sample Preparation: Inhomogeneous dispersion of the additive can lead to variations in thermal stability between samples. 2. Heating Rate: Different heating rates can affect the onset of decomposition and the shape of the TGA curve.1. Ensure Homogeneous Mixing: Employ thorough mixing techniques such as mechanical stirring or sonication during sample preparation. 2. Standardize TGA Protocol: Use a consistent heating rate for all comparative analyses to ensure reproducibility. A rate of 10°C/min is common for initial screening.
Discoloration of the Final Polymer 1. Oxidation: Exposure to air at elevated temperatures during curing can lead to oxidation and discoloration. 2. Side Reactions: The presence of impurities or incompatible additives may lead to side reactions that produce colored byproducts.1. Cure Under Inert Atmosphere: Performing the curing process under nitrogen or argon can minimize oxidation. 2. Use High-Purity Components: Ensure all components of the formulation are of high purity to avoid unwanted side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Bis(3-allyl-4-hydroxyphenyl)sulfone enhances thermal stability?

A1: The primary mechanism is through the formation of a highly crosslinked polymer network. The allyl groups on the molecule are reactive and can undergo thermal polymerization, creating additional covalent bonds within the polymer matrix.[2] This increased crosslink density restricts the thermal motion of the polymer chains, thus increasing the energy required for decomposition. The sulfone group (-SO2-) in the backbone of the molecule also contributes to thermal stability due to its inherent resistance to thermal degradation.

Q2: In which polymer systems is Bis(3-allyl-4-hydroxyphenyl)sulfone most effective?

A2: This additive is particularly effective in thermosetting resins such as bismaleimides (BMIs) and epoxy resins.[2] Its bifunctional nature (phenolic hydroxyl groups and allyl groups) allows it to react and co-cure with these resin systems, becoming an integral part of the final crosslinked network.

Q3: What is the typical loading percentage of Bis(3-allyl-4-hydroxyphenyl)sulfone in a polymer formulation?

A3: The optimal loading percentage can vary significantly depending on the specific polymer system and the desired final properties. It is recommended to perform a loading level study, starting from a few weight percent up to a stoichiometric amount based on the reactive groups, to determine the optimal concentration for your application.

Q4: How does the sulfone group contribute to the overall thermal stability?

A4: The sulfone group is known for its high thermal and oxidative stability. During thermal decomposition, it can form stable sulfate or sulfonate compounds, which can act as a "shielding effect" to retard the decomposition of the rest of the polymer.[3] This can lead to an increased char yield at high temperatures.

Q5: Are there any specific safety precautions I should take when handling Bis(3-allyl-4-hydroxyphenyl)sulfone?

A5: Yes, it is important to handle this chemical with appropriate safety measures. It may cause skin sensitization.[2] Always wear suitable protective gloves, eye protection, and work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Section 3: Quantitative Data on Thermal Stability Enhancement

The following tables summarize the impact of sulfone-containing additives on the thermal properties of common thermosetting polymers.

Table 1: Thermal Properties of a Bismaleimide (BMI) Resin System

FormulationInitial Decomposition Temp (Ti) (°C)Temp of Max Weight Loss (Tmax) (°C)Char Yield at 800°C (%)
BMI Resin (Control)~350~400~40
BMI Resin + Sulfone-Allyl Additive>400>450>45

Note: Data is generalized from typical performance of sulfone-containing BMI resins.[1]

Table 2: Thermal Properties of an Epoxy Resin System

FormulationGlass Transition Temp (Tg) (°C)Initial Decomposition Temp (Td5) (°C)Char Yield at High Temp (%)
DGEBA Epoxy (Control)~111~350~16
DGEBA with Sulfone Epoxy Monomer>160>350 (with retarded oxidation)>39

Note: Data based on the incorporation of a diglycidylether sulfone monomer.[3]

Section 4: Experimental Protocols

Protocol for Sample Preparation and Curing

This protocol outlines a general procedure for incorporating Bis(3-allyl-4-hydroxyphenyl)sulfone into a thermosetting resin matrix.

Materials:

  • Base thermosetting resin (e.g., bismaleimide or epoxy)

  • Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7)

  • Curing agent (if required for the base resin)

  • Suitable solvent (e.g., toluene, acetone)

  • Mixing vessel

  • Mechanical stirrer or sonicator

  • Vacuum oven

  • Mold for sample casting

Procedure:

  • Dissolution: In the mixing vessel, dissolve the base resin and the desired amount of Bis(3-allyl-4-hydroxyphenyl)sulfone in a minimal amount of a suitable solvent.

  • Mixing: Stir the mixture thoroughly using a mechanical stirrer or sonicator until a homogeneous solution is obtained.

  • Addition of Curing Agent: If required, add the curing agent to the mixture and continue stirring until it is fully dissolved and dispersed.

  • Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove the solvent and any entrapped air bubbles.

  • Casting: Pour the degassed resin mixture into a pre-heated mold.

  • Curing: Transfer the mold to an oven and cure according to a predefined temperature profile. A typical curing profile might involve a ramp to a specific temperature, a hold at that temperature for a set duration, and potentially a post-curing step at a higher temperature. The optimal curing profile should be determined experimentally, for instance using DSC.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation profile of the cured polymer.

Instrument: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the cured polymer (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

  • Experimental Parameters:

    • Atmosphere: Nitrogen or Air (flow rate typically 20-50 mL/min). Nitrogen is used to study thermal stability in an inert environment, while air is used to assess thermo-oxidative stability.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum rate of weight loss (from the peak of the derivative of the TGA curve).

    • Calculate the percentage of char yield at the final temperature.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the curing profile and the glass transition temperature (Tg) of the polymer.

Instrument: Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Place a small amount of the uncured liquid resin mixture (typically 5-10 mg) into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Parameters for Curing Analysis:

    • Atmosphere: Nitrogen (flow rate typically 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing range (e.g., 300°C).

  • Data Analysis for Curing:

    • Plot the heat flow as a function of temperature.

    • The exothermic peak represents the curing reaction. Determine the onset temperature, peak temperature, and the total heat of curing (enthalpy) from this peak.

  • Experimental Parameters for Tg Determination:

    • Use the cured sample from the previous run or a separately cured sample.

    • Temperature Program:

      • Cool the sample to a low temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.

  • Data Analysis for Tg:

    • Plot the heat flow as a function of temperature.

    • The glass transition will appear as a step-like change in the baseline. Determine the Tg from the midpoint of this transition.

Section 5: Visualizations

Experimental Workflow for Evaluating Thermal Stability

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Data Evaluation prep1 Weighing of Polymer & CAS 41481-66-7 prep2 Homogeneous Mixing (e.g., in solvent or melt) prep1->prep2 prep3 Degassing prep2->prep3 prep4 Casting & Curing prep3->prep4 dsc DSC Analysis (Curing Profile & Tg) prep4->dsc tga TGA Analysis (Degradation Profile) prep4->tga eval2 Determine Glass Transition Temperature (Tg) dsc->eval2 eval1 Determine Onset of Decomposition & Char Yield tga->eval1 eval3 Compare with Control Polymer eval1->eval3 eval2->eval3

Caption: Workflow for preparing and analyzing polymers with CAS 41481-66-7.

Proposed Mechanism for Enhanced Thermal Stability

thermal_stability_mechanism cluster_formulation Initial Formulation cluster_curing Curing Process cluster_properties Resulting Properties polymer Thermoset Resin (e.g., Bismaleimide) heat Heat Application polymer->heat additive Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7) additive->heat crosslinking Allyl Group Polymerization heat->crosslinking network Highly Crosslinked Polymer Network crosslinking->network stability Enhanced Thermal Stability (Higher Decomposition Temp) network->stability char Increased Char Yield network->char

Caption: Mechanism of thermal stability enhancement by CAS 41481-66-7.

References

Technical Support Center: Interpreting Complex NMR Spectra of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and interpreting the NMR spectra of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. This complex molecule can present challenges in spectral analysis due to the presence of multiple aromatic signals, phenolic hydroxyl groups, and vinyl systems within the allyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the different protons in Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] in a ¹H NMR spectrum?

A1: The ¹H NMR spectrum of this compound can be divided into three main regions:

  • Aromatic Region (approx. 6.8 - 7.8 ppm): Protons on the substituted benzene rings will appear in this region. Due to the electron-withdrawing sulfonyl group and the electron-donating hydroxyl and allyl groups, a complex splitting pattern is expected.

  • Vinyl Region (approx. 5.0 - 6.1 ppm): The protons of the double bond in the two allyl groups will resonate here. These signals are typically complex due to geminal, cis, and trans couplings.

  • Allylic and Hydroxyl Region (approx. 3.4 - 5.5 ppm): The methylene protons of the allyl groups adjacent to the aromatic ring and the phenolic hydroxyl protons are expected in this range. The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent.[1][2][3]

Q2: Why does the hydroxyl (-OH) proton signal sometimes appear as a broad singlet and its chemical shift vary?

A2: The phenolic hydroxyl proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or through intermolecular hydrogen bonding.[4][5] This exchange process can lead to a broadening of the signal. The chemical shift of the -OH proton is also sensitive to factors such as solvent, temperature, and concentration, which affect the extent of hydrogen bonding.[4][5]

Q3: How can I confirm the assignment of the hydroxyl (-OH) proton signal?

A3: A common and effective method is a "D₂O shake."[1][3] By adding a drop of deuterium oxide (D₂O) to the NMR sample, the acidic phenolic proton will exchange with a deuterium atom. Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH signal will disappear or significantly decrease in intensity.

Q4: What kind of splitting pattern should I expect for the allyl group protons?

A4: The allyl group protons form a complex spin system (often designated as AMX or ABCX₂). You should expect to see:

  • A multiplet for the methine proton (-CH=) coupled to the two terminal vinyl protons and the two allylic methylene protons.

  • Two separate multiplets for the terminal vinyl protons (=CH₂) due to geminal, cis, and trans couplings to the methine proton.

  • A doublet for the allylic methylene protons (-CH₂-) coupled to the neighboring methine proton.

The coupling constants for vinyl systems can be complex due to restricted rotation around the double bond.[6][7][8]

Q5: The aromatic region of my spectrum is very complex and overlapping. How can I simplify the interpretation?

A5: For complex and overlapping aromatic signals, two-dimensional (2D) NMR techniques are highly recommended.

  • COSY (Correlation Spectroscopy) can help identify which aromatic protons are coupled to each other (i.e., are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence) will show correlations between protons and the carbons they are directly attached to, helping to assign the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is invaluable for confirming the overall connectivity of the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad peaks throughout the spectrum 1. Poor shimming of the NMR magnet.2. Sample concentration is too high.3. Presence of paramagnetic impurities.4. Insoluble material in the sample.1. Re-shim the magnet.2. Dilute the sample.3. Filter the sample through a plug of glass wool to remove particulates.4. Ensure the sample is fully dissolved.
No observable -OH peak 1. The proton is exchanging very rapidly.2. The sample is very dilute.1. Cool the sample to slow down the exchange rate.2. Use a more concentrated sample.
Unexpected peaks in the spectrum 1. Solvent impurities.2. Contaminants from glassware.3. Residual starting materials or byproducts.1. Check the purity of the NMR solvent.2. Ensure all glassware is thoroughly cleaned and dried.3. Purify the sample further.
Distorted signal shapes (phasing issues) Incorrect phasing during data processing.Manually re-phase the spectrum to obtain pure absorption lineshapes.
"Rolling" baseline 1. Incorrect baseline correction.2. Very broad signals (e.g., from polymers or water).1. Apply a baseline correction algorithm during processing.2. Ensure the sample is dry and free of polymeric contaminants.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
Ar-H (ortho to -SO₂-)7.6 - 7.8dJ ≈ 8.5
Ar-H (ortho to -OH)6.8 - 7.0dJ ≈ 8.5
Ar-H (ortho to allyl)7.1 - 7.3s
-OH5.0 - 5.5br s
-CH=CH₂5.9 - 6.1m
=CH₂ (trans)5.0 - 5.2ddJ ≈ 17.0, 1.5
=CH₂ (cis)5.0 - 5.2ddJ ≈ 10.0, 1.5
Ar-CH₂-3.4 - 3.6dJ ≈ 6.5

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (ppm)
C-OH155 - 158
C-SO₂-138 - 140
C-allyl128 - 130
Ar-CH (ortho to -SO₂-)129 - 131
Ar-CH (ortho to -OH)115 - 117
Ar-CH (ortho to allyl)125 - 127
-CH=CH₂136 - 138
=CH₂116 - 118
Ar-CH₂-34 - 36

Experimental Protocols

¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • D₂O Exchange (Optional): To identify the -OH peak, acquire a standard ¹H NMR spectrum first. Then, add one drop of D₂O to the NMR tube, shake gently to mix, and re-acquire the spectrum.

Visualizations

molecular_structure cluster_ring1 Phenolic Ring 1 cluster_ring2 Phenolic Ring 2 cluster_allyl1 Allyl Group 1 cluster_allyl2 Allyl Group 2 C1_1 C C2_1 C C1_1->C2_1 O1 O C1_1->O1 C3_1 C C2_1->C3_1 Allyl1 C2_1->Allyl1 Allyl1_C1 CH₂ C2_1->Allyl1_C1 C4_1 C C3_1->C4_1 C5_1 C C4_1->C5_1 S S C4_1->S C6_1 C C5_1->C6_1 C6_1->C1_1 H_O1 H O1->H_O1 C1_2 C C2_2 C C1_2->C2_2 O2 O C1_2->O2 C3_2 C C2_2->C3_2 Allyl2 C2_2->Allyl2 Allyl2_C1 CH₂ C2_2->Allyl2_C1 C4_2 C C3_2->C4_2 C5_2 C C4_2->C5_2 C6_2 C C5_2->C6_2 C6_2->C1_2 H_O2 H O2->H_O2 S->C4_2 O_S1 O S->O_S1 =O O_S2 O S->O_S2 =O Allyl1_C2 CH Allyl1_C1->Allyl1_C2 = Allyl1_C3 CH₂ Allyl1_C2->Allyl1_C3 = Allyl2_C2 CH Allyl2_C1->Allyl2_C2 = Allyl2_C3 CH₂ Allyl2_C2->Allyl2_C3 =

Caption: Molecular structure of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

proton_coupling Ar-H (ortho to SO2) Ar-H (ortho to SO₂) Ar-H (ortho to OH) Ar-H (ortho to OH) Ar-H (ortho to SO2)->Ar-H (ortho to OH) J ≈ 8.5 Hz Ar-H (ortho to allyl) Ar-H (ortho to allyl) OH OH CH= -CH= =CH2 =CH₂ CH=->=CH2 Jcis, Jtrans Ar-CH2 Ar-CH₂- CH=->Ar-CH2 J ≈ 6.5 Hz

Caption: Key ¹H-¹H coupling relationships in the molecule.

References

Technical Support Center: Quantitative Analysis of SERCA Activity using Thapsigargin (TG-SA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves in the quantitative analysis of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) activity using the inhibitor Thapsigargin (TG).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Thapsigargin (TG) in a SERCA activity assay?

A1: Thapsigargin is a potent and specific, non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) family of calcium pumps.[1] It binds to the E2 conformation of the enzyme, locking it in a state that is incapable of transporting Ca2+ and hydrolyzing ATP. This inhibition is essentially irreversible and stoichiometric. In a quantitative assay, TG is used to establish a baseline of non-SERCA ATPase activity or to create a standard inhibition curve to quantify the SERCA-specific activity in a sample.

Q2: What is a typical IC50 value for Thapsigargin in a SERCA assay?

A2: The IC50 value of Thapsigargin for SERCA is typically in the low nanomolar to sub-nanomolar range. For instance, IC50 values of 0.353 nM and 0.448 nM have been reported for carbachol-evoked [Ca2+]i-transients.[1] However, the exact IC50 can vary depending on the specific SERCA isoform, the composition of the assay buffer, temperature, and the concentration of other components like ATP and Ca2+. It is crucial to determine the IC50 under your specific experimental conditions.

Q3: What are the recommended solvents for dissolving and diluting Thapsigargin?

A3: Thapsigargin is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide. It is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the assay buffer. It is important to note that high concentrations of organic solvents can affect enzyme activity. Therefore, the final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) and consistent across all samples, including controls. Some studies have shown that DMSO can affect the kinetics of SERCA, so it is crucial to include appropriate vehicle controls in your experiments.[2]

Q4: Can Thapsigargin inhibit other ATPases?

A4: Thapsigargin is highly selective for SERCA pumps. At concentrations typically used to inhibit SERCA, it does not significantly affect other ATPases such as the plasma membrane Ca2+-ATPase (PMCA) or the Na+/K+-ATPase. However, at much higher concentrations (in the micromolar range), off-target effects on other proteins, like the secretory pathway Ca2+/Mn2+-ATPase (SPCA1a), have been reported.[3] Therefore, it is essential to use the lowest effective concentration of Thapsigargin to ensure specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during TG-SA quantitative analysis, focusing on calibration curve issues.

Problem 1: Poor Linearity of the Calibration Curve

Symptoms:

  • The R-squared (R²) value of the linear regression is below an acceptable threshold (e.g., <0.98).

  • The data points on the calibration curve do not follow a straight line and may appear scattered or curved.

  • Residual plots show a clear pattern, indicating a systematic deviation from linearity.

Possible Causes and Solutions:

CauseSolution
Inaccurate Pipetting Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when preparing serial dilutions of Thapsigargin.
Thapsigargin Degradation Prepare fresh Thapsigargin dilutions for each experiment from a recently prepared stock solution. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.
Sub-optimal Incubation Time The pre-incubation time of the sample with Thapsigargin may be insufficient for the inhibitor to bind to SERCA. Optimize the pre-incubation time to ensure equilibrium is reached.
Incorrect Concentration Range The selected concentration range for the calibration curve may be too narrow or too wide. Ensure the concentrations bracket the expected IC50 value and include points at the lower and upper ends of the linear range.
Substrate Depletion or Product Inhibition If the reaction time is too long or the enzyme concentration is too high, substrate depletion or product inhibition can lead to non-linearity. Optimize the reaction time and enzyme concentration to ensure the reaction rate is linear over the measurement period.
Problem 2: High Background Signal (Low Inhibition at High TG Concentrations)

Symptoms:

  • Even at saturating concentrations of Thapsigargin, a significant level of ATPase activity is observed.

  • The calibration curve plateaus at a high signal level, indicating incomplete inhibition.

Possible Causes and Solutions:

CauseSolution
Presence of Non-SERCA ATPases The sample may contain other ATPases that are not inhibited by Thapsigargin. This background activity will contribute to the overall signal. To account for this, subtract the signal from the highest Thapsigargin concentration (complete SERCA inhibition) from all other data points.
Interfering Substances in the Sample Components in the sample preparation (e.g., detergents, lipids) may interfere with the assay or with Thapsigargin binding. Perform a buffer optimization to identify and remove interfering substances.
Thapsigargin Purity or Concentration Issues Verify the purity and concentration of your Thapsigargin stock solution. If in doubt, purchase a new, high-quality batch of the inhibitor.
Problem 3: No or Very Low Signal (High Inhibition at Low TG Concentrations)

Symptoms:

  • There is little to no detectable ATPase activity even in the absence of Thapsigargin.

  • The signal is very low across the entire calibration curve.

Possible Causes and Solutions:

CauseSolution
Inactive SERCA Enzyme The SERCA enzyme in your preparation may be inactive due to improper storage, handling, or degradation. Use a fresh enzyme preparation or a positive control with known activity to verify the assay setup.
Sub-optimal Assay Conditions The assay buffer composition (pH, ionic strength), temperature, or concentrations of essential co-factors (e.g., Ca2+, Mg2+, ATP) may not be optimal for SERCA activity. Review and optimize the assay conditions based on literature recommendations for the specific SERCA isoform.
Incorrect Instrument Settings Ensure that the plate reader or spectrophotometer is set to the correct wavelength and that the gain or sensitivity is appropriately adjusted to detect the signal.

Experimental Protocols

Protocol for Generating a Thapsigargin Inhibition Curve for SERCA Activity

This protocol describes a typical procedure for generating a calibration curve for the inhibition of SERCA activity by Thapsigargin using a phosphate-based colorimetric assay.

1. Reagent Preparation:

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.9 mM CaCl₂ (to achieve a free Ca²⁺ concentration of ~1 µM).

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

  • SERCA Preparation: Microsomal vesicles or purified SERCA enzyme diluted in assay buffer to the desired concentration.

  • Thapsigargin Stock Solution: 1 mM Thapsigargin in DMSO. Store at -20°C.

  • Thapsigargin Working Solutions: Prepare serial dilutions of the Thapsigargin stock solution in the assay buffer to achieve the desired final concentrations in the assay.

  • Colorimetric Reagent: A malachite green-based reagent for detecting inorganic phosphate.

2. Assay Procedure:

  • Add 20 µL of each Thapsigargin working solution to the wells of a 96-well plate. Include a vehicle control (assay buffer with the same final concentration of DMSO as the Thapsigargin solutions).

  • Add 160 µL of the SERCA preparation to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow Thapsigargin to bind to SERCA.

  • Initiate the reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) during which the reaction rate is linear.

  • Stop the reaction by adding 50 µL of the colorimetric reagent.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Plot the absorbance (or calculated ATPase activity) as a function of the logarithm of the Thapsigargin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Generating a TG-SA Calibration Curve

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, and SERCA add_serca Add SERCA Preparation prep_reagents->add_serca prep_tg Prepare Thapsigargin Serial Dilutions add_tg Add Thapsigargin to Plate prep_tg->add_tg add_tg->add_serca pre_incubate Pre-incubate add_serca->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate for Reaction start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Measure Signal stop_reaction->read_plate subtract_blank Subtract Blank read_plate->subtract_blank plot_data Plot Data subtract_blank->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for generating a Thapsigargin-SERCA inhibition curve.

Troubleshooting Logic for Non-Linear Calibration Curves

G start Non-Linear Calibration Curve check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_reagents Prepare Fresh Reagents check_pipetting->check_reagents [Still Non-Linear] solution Linear Calibration Curve Achieved check_pipetting->solution [Issue Resolved] check_incubation Optimize Incubation Times check_reagents->check_incubation [Still Non-Linear] check_reagents->solution [Issue Resolved] check_concentration Adjust Concentration Range check_incubation->check_concentration [Still Non-Linear] check_incubation->solution [Issue Resolved] check_kinetics Verify Reaction Kinetics check_concentration->check_kinetics [Still Non-Linear] check_concentration->solution [Issue Resolved] check_kinetics->solution [Issue Resolved]

Caption: Decision tree for troubleshooting non-linear calibration curves.

References

"minimizing impurities in the production of Bis(3-allyl-4-hydroxyphenyl) sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone. Our goal is to help you minimize impurities and achieve high-purity products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Bis(3-allyl-4-hydroxyphenyl) sulfone?

A1: The most prevalent synthetic route is a two-step process. The first step involves the Williamson ether synthesis, where bis(4-hydroxyphenyl) sulfone (Bisphenol S) is reacted with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base to form the intermediate, bis(4-allyloxyphenyl) sulfone. The second step is a thermal Claisen rearrangement of the intermediate to yield the final product, Bis(3-allyl-4-hydroxyphenyl) sulfone.[1]

Q2: What are the primary impurities encountered in the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone?

A2: The primary impurities typically arise from the Claisen rearrangement step. These can include:

  • Mono-allylated product: (3-allyl-4-hydroxyphenyl)(4-hydroxyphenyl) sulfone. This occurs when only one of the two allyl ether groups rearranges.

  • Isomeric products: While the desired product is the 3,3'-diallyl isomer, minor amounts of other isomers may form.

  • Unreacted bis(4-allyloxyphenyl) sulfone: Incomplete rearrangement will leave the starting material of the second step as an impurity.

  • Starting material from step 1: Residual bis(4-hydroxyphenyl) sulfone if the initial etherification is incomplete.

  • Products of Fries rearrangement: Under certain conditions, particularly with Lewis acid catalysts, Fries rearrangement products can be formed.[2]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction progress.[3] It allows for the quantification of the starting material, the intermediate, the desired product, and the main byproducts. Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.

Q4: What are the recommended purification techniques for obtaining high-purity Bis(3-allyl-4-hydroxyphenyl) sulfone?

A4: The crude product can be purified by recrystallization. A common method involves dissolving the crude product in an aqueous alkaline solution (e.g., 10% NaOH), treating with activated carbon to remove colored impurities, followed by filtration. The filtrate is then neutralized with an acid (e.g., H₂SO₄) to precipitate the purified product, which is then filtered, washed with water, and dried.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of bis(4-allyloxyphenyl) sulfone (Step 1) 1. Incomplete reaction. 2. Ineffective base or phase transfer catalyst. 3. Hydrolysis of the allyl halide.1. Increase reaction time or temperature (typically 50-100°C).[1] 2. Ensure the use of a suitable base (e.g., NaOH, K₂CO₃) and consider adding a phase transfer catalyst like trioctylmethylammonium chloride.[1] 3. Use fresh allyl halide and minimize water in the reaction mixture where appropriate.
Presence of mono-allylated product after Claisen rearrangement (Step 2) 1. Insufficient reaction time or temperature for the second rearrangement. 2. Steric hindrance.1. Increase the reaction time or temperature (typically 180-220°C).[1][3] Monitor the reaction by HPLC to ensure complete conversion. 2. While less common for this specific rearrangement, optimizing solvent and temperature may help.
High levels of unreacted bis(4-allyloxyphenyl) sulfone Incomplete Claisen rearrangement.Increase reaction temperature and/or time. The rearrangement is a thermal process and requires sufficient energy input. Reaction temperatures are often in the range of 170-230°C.[1]
Formation of colored impurities 1. Oxidation of phenolic compounds. 2. Side reactions at high temperatures.1. Perform the reaction under an inert atmosphere (e.g., nitrogen).[4] 2. Use a purification step with activated carbon in an alkaline solution to decolorize the product.[4][5]
Product is an oil or fails to crystallize Presence of significant impurities that lower the melting point and inhibit crystallization.1. Re-purify the product using the alkaline wash and acid precipitation method. 2. Consider column chromatography for small-scale purification if recrystallization is ineffective.

Experimental Protocols

Step 1: Synthesis of bis(4-allyloxyphenyl) sulfone
  • Materials:

    • Bis(4-hydroxyphenyl) sulfone (1.0 eq)

    • Allyl bromide (2.2 eq)

    • Sodium hydroxide (2.2 eq)

    • Toluene

    • Water

    • Trioctylmethylammonium chloride (phase transfer catalyst)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve bis(4-hydroxyphenyl) sulfone and sodium hydroxide in water.

    • Add toluene and the phase transfer catalyst to the mixture.

    • Heat the mixture to 50-80°C with vigorous stirring.

    • Slowly add allyl bromide to the reaction mixture.

    • Maintain the reaction at this temperature for 10-15 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Remove the toluene by distillation to obtain the crude bis(4-allyloxyphenyl) sulfone, which can be further purified by recrystallization from methanol if necessary.[1]

Step 2: Synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone (Claisen Rearrangement)
  • Materials:

    • Bis(4-allyloxyphenyl) sulfone (1.0 eq)

    • High-boiling solvent (e.g., trichlorobenzene, diphenyl ether)[1][3]

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve bis(4-allyloxyphenyl) sulfone in the high-boiling solvent.

    • Heat the solution to 180-220°C and maintain this temperature for 5-10 hours.[1] The reaction progress should be monitored by HPLC to determine the optimal reaction time.

    • After the rearrangement is complete, cool the reaction mixture.

    • The product can be isolated by distillation of the solvent under reduced pressure or by precipitation and subsequent purification.

Purification Protocol
  • Materials:

    • Crude Bis(3-allyl-4-hydroxyphenyl) sulfone

    • 10% Sodium hydroxide solution

    • Activated carbon

    • 30% Sulfuric acid solution

  • Procedure:

    • Dissolve the crude product in a 10% sodium hydroxide solution.

    • Add activated carbon and heat the mixture to approximately 80°C for 15-30 minutes with stirring.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to room temperature.

    • Slowly add 30% sulfuric acid with stirring to adjust the pH to around 8.5, which will precipitate the product. Maintain the temperature below 30°C using an ice bath.[4][5]

    • Filter the white precipitate, wash thoroughly with water until the washings are neutral, and dry the product under vacuum.

Quantitative Data Summary

Parameter Step 1: Etherification Step 2: Claisen Rearrangement Reference
Typical Yield ~91%~93-96%[1][4][5]
Reaction Temperature 50-80°C180-230°C[1][3]
Reaction Time 10-15 hours0.5-10 hours[1][3]
Purity (after purification) >95%>97.5%[4][5]

Visualizations

Synthesis_Pathway BPS Bis(4-hydroxyphenyl) sulfone Intermediate Bis(4-allyloxyphenyl) sulfone BPS->Intermediate Step 1: Etherification AllylHalide Allyl Halide AllylHalide->Intermediate Base Base (NaOH) Base->Intermediate Product Bis(3-allyl-4-hydroxyphenyl) sulfone Intermediate->Product Step 2: Claisen Rearrangement Heat Heat (Δ) Heat->Product

Caption: Synthetic pathway for Bis(3-allyl-4-hydroxyphenyl) sulfone.

Claisen_Rearrangement cluster_start Intermediate cluster_product Product and Byproduct Start Bis(4-allyloxyphenyl) sulfone Byproduct Mono-allylated Product (Impurity) Start->Byproduct Partial Rearrangement TransitionState [3,3]-Sigmatropic Rearrangement Start->TransitionState Heat Product Bis(3-allyl-4-hydroxyphenyl) sulfone (Desired Product) TransitionState->Product Complete Rearrangement TransitionState->Byproduct IncompleteReaction Incomplete Rearrangement

Caption: Claisen rearrangement showing desired product and key impurity.

Troubleshooting_Logic Impurity High Impurity Level Detected Impurity_Cause1 Incomplete Reaction? Impurity->Impurity_Cause1 Impurity_Cause2 Side Reactions? Impurity->Impurity_Cause2 LowYield Low Product Yield LowYield_Cause1 Suboptimal Conditions? LowYield->LowYield_Cause1 Solution1 Increase Reaction Time/Temp Impurity_Cause1->Solution1 Solution2 Check Reagent Purity Impurity_Cause2->Solution2 Solution3 Optimize Catalyst/Solvent Impurity_Cause2->Solution3 LowYield_Cause1->Solution1 LowYield_Cause1->Solution3 Solution4 Purify via Recrystallization Solution1->Solution4 Solution2->Solution4 Solution3->Solution4

Caption: Basic troubleshooting workflow for synthesis issues.

References

Validation & Comparative

"comparative study of TG-SA and Bisphenol A as crosslinking agents"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of TG-SA and Bisphenol A as Crosslinking Agents for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science and drug development, the choice of a crosslinking agent is pivotal in determining the final properties of a polymer network. This guide provides a detailed, objective comparison between two distinct interpretations of "TG-SA" as a crosslinking system and the widely used Bisphenol A (BPA). The ambiguity of "TG-SA" in scientific literature necessitates a dual-pathway analysis, exploring both a biological enzymatic system and a synthetic polyester system. This comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Understanding the Crosslinking Agents

Bisphenol A (BPA) is a well-established industrial chemical primarily used as a monomer in the production of polycarbonate plastics and epoxy resins.[1] In the context of crosslinking, BPA is typically derivatized to form bisphenol A diglycidyl ether (BADGE), which is the fundamental component of many epoxy resins.[2][3] Crosslinking, or curing, of these resins is achieved by reacting the epoxy groups of BADGE with a variety of hardeners, such as amines or anhydrides.[2][4] This process forms a rigid, three-dimensional thermosetting polymer network with high mechanical strength and chemical resistance.[3]

For the purposes of this guide, "TG-SA" will be explored through two plausible interpretations:

  • Transglutaminase-Alginate (TG-SA System 1): This represents a biological crosslinking system where Transglutaminase (TG), an enzyme, catalyzes the formation of covalent bonds between protein molecules.[2] Sodium Alginate (SA), a natural polysaccharide, can be incorporated to form interpenetrating polymer network (IPN) hydrogels, which are crosslinked both enzymatically by TG and ionically with divalent cations like Ca²⁺.[2][5]

  • Triglyceride-Sebacic Acid (TG-SA System 2): This refers to the synthesis of Poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer.[6][7] Here, glycerol (a simple triglyceride) and sebacic acid (SA) undergo a polycondensation reaction to form a crosslinked polyester network.[8][9][10]

Comparative Performance Data

The following tables summarize the quantitative data for the performance of BPA-based epoxy resins and the two TG-SA systems.

Table 1: Mechanical and Thermal Properties of Crosslinked Polymers

PropertyBisphenol A (Epoxy Resin)TG-SA System 1 (Transglutaminase-Alginate Hydrogel)TG-SA System 2 (Poly(glycerol sebacate))
Young's Modulus High (GPa range)Low (kPa to MPa range)[4]Tunable (MPa range)[6][10]
Tensile Strength High (MPa range)Low (kPa to MPa range)Tunable (MPa range)[10]
Elongation at Break Low (<10%)High (>100%)High (up to 400%)[6]
Glass Transition Temp (Tg) High (130-180 °C)[2]N/A (Hydrogel)Low (-25 °C to -5.3°C)[9][10]
Curing/Crosslinking Time Minutes to hoursMinutes to hours[4]Hours to days[9]
Curing/Crosslinking Temp Ambient to elevated (up to 180°C)[2]Physiological (e.g., 37°C)Elevated (120-160°C)[9]

Table 2: Biocompatibility and Biodegradability

PropertyBisphenol A (Epoxy Resin)TG-SA System 1 (Transglutaminase-Alginate Hydrogel)TG-SA System 2 (Poly(glycerol sebacate))
Biocompatibility Concerns due to leaching of BPA, an endocrine disruptor[9][11]Generally highHigh[6]
Biodegradability Non-biodegradableBiodegradableBiodegradable[6][7]
Primary Applications Coatings, adhesives, structural composites[3]Tissue engineering, drug delivery, food processing[2]Soft tissue engineering, medical devices[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of these crosslinking agents.

Protocol 1: Characterization of Crosslinking using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of crosslinks by identifying changes in functional groups.

Methodology:

  • Prepare thin films or KBr pellets of the uncrosslinked and crosslinked materials.

  • Acquire FTIR spectra for each sample over a range of 4000-400 cm⁻¹.

  • For BPA-epoxy resins , monitor the disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups (broad peak around 3400 cm⁻¹).

  • For TG-SA System 1 , observe changes in the amide I and amide II bands of the protein component, indicating conformational changes upon crosslinking.[5]

  • For TG-SA System 2 , track the decrease in the broad O-H stretch from carboxylic acid (around 3000 cm⁻¹) and the increase in the C=O stretch of the ester (around 1735 cm⁻¹).

Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the Young's modulus, tensile strength, and elongation at break.

Methodology:

  • Prepare dog-bone-shaped specimens of the crosslinked materials according to ASTM D638 standards.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve for each sample.

  • Calculate the Young's modulus from the initial linear portion of the curve.

  • Determine the tensile strength at the point of failure and the elongation at break.

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymers.

Methodology:

  • Accurately weigh a small sample (5-10 mg) of the crosslinked material into an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature is identified as a step change in the baseline of the DSC thermogram.[9]

Visualizing Mechanisms and Workflows

Crosslinking Mechanisms

Crosslinking_Mechanisms cluster_BPA Bisphenol A (Epoxy Resin) cluster_TGSA1 TG-SA System 1 cluster_TGSA2 TG-SA System 2 BPA_monomer BADGE (BPA derivative) BPA_polymer Crosslinked Epoxy Network BPA_monomer->BPA_polymer Curing Hardener Amine Hardener Hardener->BPA_polymer Protein Protein Substrate TGSA1_polymer IPN Hydrogel Protein->TGSA1_polymer TG Transglutaminase TG->TGSA1_polymer Enzymatic crosslinking Alginate Sodium Alginate + Ca2+ Alginate->TGSA1_polymer Ionic crosslinking Glycerol Glycerol (Triglyceride) TGSA2_polymer Poly(glycerol sebacate) Glycerol->TGSA2_polymer Polycondensation Sebacic_Acid Sebacic Acid Sebacic_Acid->TGSA2_polymer

Caption: Comparative crosslinking mechanisms.

Experimental Workflow for Crosslinking Agent Evaluation

Experimental_Workflow start Select Crosslinking System (BPA or TG-SA) prep Prepare Precursors and Crosslinker start->prep crosslink Induce Crosslinking (Curing/Reaction) prep->crosslink char_chem Chemical Characterization (FTIR) crosslink->char_chem char_mech Mechanical Testing (Tensile) crosslink->char_mech char_therm Thermal Analysis (DSC) crosslink->char_therm char_bio Biocompatibility/Biodegradation Assay crosslink->char_bio analysis Data Analysis and Comparison char_chem->analysis char_mech->analysis char_therm->analysis char_bio->analysis end Select Optimal Agent for Application analysis->end

Caption: Workflow for evaluating crosslinking agents.

Conclusion

The choice between BPA and a "TG-SA" system as a crosslinking agent is fundamentally dependent on the intended application.

  • Bisphenol A , in the form of epoxy resins, excels in applications requiring high mechanical strength, thermal stability, and chemical resistance, such as industrial coatings, adhesives, and composites. However, its lack of biodegradability and the health concerns associated with BPA leaching limit its use in biomedical and food-related applications.[11]

  • TG-SA System 1 (Transglutaminase-Alginate) offers a biocompatible and biodegradable alternative, ideal for creating hydrogels for tissue engineering, controlled drug release, and as a binding agent in food products.[2] The crosslinking occurs under mild, physiological conditions, which is advantageous for encapsulating sensitive biological molecules. The resulting materials are soft and flexible, mimicking biological tissues.

  • TG-SA System 2 (Poly(glycerol sebacate)) provides a biodegradable and biocompatible elastomer with tunable mechanical properties.[6][7] It bridges the gap between the rigid BPA-epoxies and the soft TG-SA hydrogels, making it suitable for applications in soft tissue engineering where a degree of elasticity and strength is required.

For researchers and professionals in drug development and biomedical fields, both TG-SA systems present compelling, safer, and more biologically compatible alternatives to BPA-based systems. Conversely, for applications demanding high structural integrity and performance in harsh environments, BPA-based epoxy resins remain a prevalent choice. This guide provides the foundational data and methodologies to assist in navigating these choices.

References

A Comparative Analysis of the Endocrine-Disrupting Potential of Bisphenol S and Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the endocrine-disrupting activities of Bisphenol S (BPS) and its analogue, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (TGSA).

The increasing regulation and public concern over the endocrine-disrupting properties of Bisphenol A (BPA) have led to its widespread replacement with other bisphenol analogues. Among these, Bisphenol S (BPS) has been a common substitute. However, a growing body of scientific evidence indicates that BPS is not an inert alternative and possesses its own range of endocrine-disrupting activities. More recently, other analogues such as Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (also known as TGSA) are being used, particularly in applications like thermal paper. This guide provides a comparative overview of the currently available experimental data on the endocrine-disrupting potential of BPS and TGSA, aimed at informing researchers, scientists, and drug development professionals.

Executive Summary

Extensive research has demonstrated that Bisphenol S exhibits estrogenic, anti-androgenic, and thyroid-disrupting properties. In contrast, there is a significant lack of direct experimental data on the endocrine-disrupting potential of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (TGSA). However, its structural similarity to other biologically active bisphenols and limited in silico and in vitro screening data suggest a potential for endocrine activity, warranting further investigation. This guide summarizes the current state of knowledge for both compounds, highlighting the data gap for TGSA.

Chemical Structures

A comparison of the chemical structures of BPS and TGSA reveals a shared bisphenol sulfone core, with TGSA possessing additional allyl groups on each phenol ring.

G cluster_BPS Bisphenol S (BPS) cluster_TGSA Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (TGSA) BPS BPS TGSA TGSA

Figure 1: Chemical structures of BPS and TGSA.

Endocrine-Disrupting Profile of Bisphenol S (BPS)

Bisphenol S has been the subject of numerous studies evaluating its potential to interfere with the endocrine system. The findings indicate that BPS can interact with multiple hormonal pathways.

Estrogenic and Anti-Estrogenic Activity

BPS has demonstrated the ability to act as both an estrogen receptor (ER) agonist and antagonist. Its estrogenic potency is generally considered to be in the same order of magnitude as BPA, though typically lower.[1]

ParameterAssay TypeCell Line/SystemResultReference
Estrogenic Activity
Relative Potency vs. BPAEstrogen-response-element-driven GFP expressionMCF-7 cellsEquipotent to BPA[2]
Average Estrogenic Potency vs. BPASystematic Review of in vitro studiesVarious0.32 ± 0.28 (range of 0.01–0.90)[1][3]
ERα Binding ActivityMVLN luciferase gene reporter assayMVLN cellsBPS shows weaker binding than BPA (BPAF > BPZ > BPP > BPB > BPA > BPF > BPS)[4]
Cell ProliferationCell proliferation assayMCF-7 cellsInduces proliferation at low concentrations (femtomolar to nanomolar)[2]
Anti-Estrogenic Activity
Inhibition of E2-induced activityReporter gene assayNot specifiedBPS can exhibit anti-estrogenic activity[1]
Androgenic and Anti-Androgenic Activity

Studies have shown that BPS can also interfere with the androgen receptor (AR), primarily acting as an antagonist.

ParameterAssay TypeCell Line/SystemResultReference
Anti-Androgenic Activity
AR AntagonismIn vitro assaysNot specifiedBPS demonstrates anti-androgenic activity[1][5]
AR Binding CompetitionCompetitive binding assayCV1 cellsBPS (at 30 μM) did not compete with the synthetic androgen R1881 for AR binding, unlike BPA and BPAF[6]
Coregulator RecruitmentMARCoNI assaysAR complexesBPS-bound AR interacts with only a few coregulator peptides compared to BPA or BPAF-bound AR[7]
Thyroid Hormone System Disruption

Evidence suggests that BPS can disrupt the thyroid hormone system through various mechanisms, including acting as an antagonist to thyroid hormone receptors.[8][9]

ParameterAssay TypeAnimal Model/SystemResultReference
Thyroid Disruption
T3 LevelsIn vivo exposureBrown troutIncreased plasma triiodothyronine (T3) levels at high concentrations[8]
Thyroid Hormone Receptor InteractionIn vitro and in vivo studiesVariousBPS can act as a thyroid hormone receptor antagonist[10]
TSH LevelsIn vivo exposureC57BL/6 mice20 mg/kg BW/d of BPS significantly increased serum thyrotropin (TSH) levels[11]
Thyroid Gland StructureIn vivo exposureC57BL/6 mice20 mg/kg BW/d of BPS significantly increased the height of the thyroid follicle epithelium[11]

Endocrine-Disrupting Profile of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (TGSA)

In stark contrast to BPS, there is a significant lack of published experimental studies specifically investigating the endocrine-disrupting potential of TGSA. Most of the available information is based on its structural similarity to other bisphenols and a few in silico and high-throughput screening studies.

Research indicates that TGSA may exhibit biological activities similar to other bisphenol analogues.[2] Due to its structural resemblance to BPA, it is often evaluated for its potential as an endocrine disruptor.[2]

A recent in silico analysis suggested that TGSA may have a higher binding affinity for nuclear receptors compared to BPA, indicating a potential for endocrine disruption.[12] Furthermore, a study using high-content imaging and transcriptomic analysis in human granulosa cells found that TGSA activated pathways related to the extracellular matrix and inhibited pathways involved in cell cycle regulation, DNA replication, and DNA repair.[9] These findings suggest that TGSA may not be a safe substitute for BPA or BPS.[9] TGSA is also listed as a potential endocrine-disrupting compound in the PARC T4.2 database.[13]

Currently, no quantitative experimental data (e.g., EC50, IC50) on the estrogenic, anti-androgenic, or thyroid-disrupting activity of TGSA is publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of common protocols used in the assessment of endocrine-disrupting chemicals like BPS.

Estrogen Receptor Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., ¹⁷β-estradiol) for binding to the estrogen receptor.

G start Prepare ERα protein and radiolabeled Estradiol (*E2) incubate Incubate ERα, *E2, and test compound (e.g., BPS) start->incubate separate Separate receptor-bound from free *E2 incubate->separate measure Measure radioactivity of receptor-bound fraction separate->measure analyze Calculate binding affinity (e.g., IC50) measure->analyze

Figure 2: Workflow for Estrogen Receptor Binding Assay.
Reporter Gene Assay

This in vitro assay measures the ability of a chemical to activate or inhibit the transcription of a reporter gene (e.g., luciferase) that is under the control of a hormone response element.

G start Transfect cells with ER expression vector and ERE-luciferase reporter plasmid treat Treat cells with test compound (e.g., BPS) start->treat incubate Incubate for a defined period (e.g., 24 hours) treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Determine agonist or antagonist activity (e.g., EC50, IC50) measure->analyze

Figure 3: Workflow for a Reporter Gene Assay.
Signaling Pathway

Endocrine disruptors like BPS can mimic natural hormones, such as estradiol, by binding to nuclear receptors like the estrogen receptor (ERα). This can lead to the activation of downstream signaling pathways.

G BPS Bisphenol S (BPS) ER Estrogen Receptor (ERα) BPS->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., proliferation, protein synthesis) Transcription->Response Leads to

Figure 4: Simplified Estrogen Receptor Signaling Pathway.

Comparison and Conclusion

The available scientific literature provides a substantial basis for characterizing Bisphenol S as an endocrine-disrupting chemical with demonstrated estrogenic, anti-androgenic, and thyroid-disrupting activities. In many cases, its potency is comparable to that of BPA.

In contrast, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (TGSA) remains a data-poor compound in the context of endocrine disruption. While its structural similarity to BPS and other active bisphenols, coupled with preliminary in silico and in vitro screening results, raises concerns about its potential for endocrine activity, there is a clear and urgent need for comprehensive experimental studies to ascertain its toxicological profile.

For researchers, scientists, and professionals in drug development, the key takeaways are:

  • Bisphenol S is not an inert substitute for BPA and exhibits a range of endocrine-disrupting effects that should be considered in experimental designs and safety assessments.

  • A significant data gap exists for TGSA. The assumption that it is a safer alternative to BPA or BPS is not supported by scientific evidence and should be approached with caution.

  • Further research is imperative to characterize the potential endocrine-disrupting properties of TGSA and other emerging BPA alternatives to ensure public and environmental safety.

This guide underscores the importance of rigorous scientific evaluation of chemical substitutes and highlights the ongoing challenge of identifying truly safe alternatives to known endocrine disruptors.

References

Performance of Glutathione-Based Polymers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of bio-inspired thermosetting polymers based on thiol-glutathione (TGSH) chemistry is emerging as a versatile platform for a range of applications, from biomedical adhesives to biodegradable materials. This guide provides a comparative analysis of the performance of TGSH-based polymers against conventional thermosets like epoxies and polyurethanes, supported by experimental data and detailed methodologies.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and potential applications of novel biomaterials. We will delve into the mechanical, thermal, and adhesive properties of these polymers, offering a clear comparison to help in the selection of materials for specific research and development needs.

Performance Comparison: TGSH-Based Polymers vs. Other Thermosets

The unique chemical structure of glutathione, a tripeptide with a reactive thiol group, imparts distinct properties to the resulting thermoset polymers. These properties often include biocompatibility, biodegradability, and dynamic bond exchange, which are not typically inherent to traditional thermosets.

Mechanical Properties

TGSH-based polymers can be engineered to exhibit a range of mechanical properties, from flexible elastomers to rigid materials. The final properties are highly dependent on the specific formulation, including the choice of crosslinker and the curing conditions.

PropertyTGSH-Based PolymersEpoxy ResinsPolyurethanes (Thermoset)Test Standard
Tensile Strength (MPa) 55 - 69[1]59.05 - 75.7[2][3]Varies widely based on formulationASTM D638 / ISO 527
Young's Modulus (GPa) 1.3 - 1.4[1]Up to 10.4[3]Varies widely based on formulationASTM D638 / ISO 527
Elongation at Break (%) 3 - 8[1]Varies, can be brittleCan be highly elasticASTM D638 / ISO 527
Thermal Stability

The thermal stability of a polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the temperature at which a polymer begins to degrade.

PropertyTGSH-Based PolymersEpoxy ResinsPolyurethanes (Thermoset)Test Standard
Decomposition Temperature (TGA, 5% weight loss) ~270-290°C (for thiol-functionalized microspheres)[4]~230°C (unreinforced)[5]Can withstand up to ~250°C[6]ASTM E1131 / ISO 11358
Glass Transition Temperature (Tg, °C) 189 - 199°C[1]Varies widely, can be well above 100°C[3]Dependent on hard/soft segment ratioASTM E1356 / ISO 11357-2
Adhesion Strength

The inherent chemical functionality of glutathione can contribute to excellent adhesive properties, particularly to biological tissues.

PropertyTGSH-Based AdhesivesEpoxy AdhesivesPolyurethane AdhesivesTest Standard
Lap Shear Strength (MPa) Data not readily available in direct comparisonCan reach up to ~17 MPa or higherVaries based on formulationASTM D1002
Peel Strength (N/mm) Redox-responsive adhesion has been demonstratedCan be low (0.0017) without surface functionalization, but can be increased significantly (0.46)Varies based on formulationASTM D1876

Experimental Protocols

To ensure reproducibility and accurate comparison of material properties, standardized testing methodologies are essential. Below are detailed protocols for the key experiments cited in this guide.

Mechanical Testing: Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of plastics.

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. Ensure that the specimens are free of any voids or surface defects.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fails. The speed is determined by the material type and specification.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a tared TGA pan.

  • Test Procedure:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

    • Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition (often reported as the temperature at 5% weight loss) and the percentage of residual mass at a specific temperature.

Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials.

  • Sample Preparation: Weigh a small sample (typically 5-10 mg) into a DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • Test Procedure:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Heat the sample again at the same rate as the first heating scan. This second heat is typically used to determine the Tg, as it removes the thermal history of the sample.

  • Data Analysis: Analyze the heat flow curve from the second heating scan to determine the glass transition temperature, which appears as a step change in the baseline.

Visualizing Key Processes

To better understand the synthesis and characterization of TGSH-based polymers, the following diagrams illustrate the key chemical pathways and experimental workflows.

Synthesis_of_TGSH_Polymer Glutathione Glutathione (GSH) (contains -SH group) TGSH_Polymer TGSH-Based Thermoset Polymer Glutathione->TGSH_Polymer Thiol-ene or Thiol-epoxy reaction Crosslinker Crosslinking Agent (e.g., with acrylate or epoxy groups) Crosslinker->TGSH_Polymer Initiator Initiator (e.g., UV light, heat) Initiator->TGSH_Polymer

Caption: Simplified reaction scheme for the synthesis of a TGSH-based thermoset polymer.

Thermoset_Characterization_Workflow Synthesis Polymer Synthesis & Curing Mechanical Mechanical Testing (e.g., Tensile, Flexural) Synthesis->Mechanical Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Adhesion Adhesion Testing (e.g., Lap Shear, Peel) Synthesis->Adhesion Analysis Data Analysis & Performance Comparison Mechanical->Analysis Thermal->Analysis Adhesion->Analysis

Caption: General workflow for the characterization of thermoset polymers.

References

A Comparative Guide to Analytical Methodologies for Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methodologies presented here are based on High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These techniques are widely used for the analysis of bisphenols due to their sensitivity, specificity, and versatility.

Proposed Analytical Methodologies

This section details two primary analytical techniques that can be adapted and validated for the analysis of Bis(3-allyl-4-hydroxyphenyl)sulfone.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible technique suitable for the quantification of phenolic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating bisphenols.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: The DAD can be set to monitor the UV absorbance at the maximum wavelength for Bis(3-allyl-4-hydroxyphenyl)sulfone. A full UV scan can also be performed to aid in peak identification.

  • Sample Preparation: This is a critical step and will depend on the sample matrix. For solid samples, a solvent extraction (e.g., with methanol or acetonitrile) followed by filtration is common. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level analysis in complex matrices.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to enable fast and efficient separations.

  • Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.

  • Ionization Mode: ESI in negative ion mode is generally preferred for phenolic compounds.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects in the MS source.

Method Validation Parameters

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The following table outlines the key validation parameters and their typical acceptance criteria based on international guidelines.

Validation Parameter HPLC-DAD UPLC-MS/MS Typical Acceptance Criteria
Specificity/Selectivity Demonstrated by the resolution of the analyte peak from other components and comparison of UV spectra.Confirmed by the monitoring of specific MRM transitions and consistent retention times.No significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995≥ 0.995A linear relationship between concentration and response over a defined range.
Range To be determined based on the expected concentration of the analyte in samples.To be determined based on the expected concentration of the analyte in samples.The interval where the method has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 80-120%80-120%The closeness of the measured value to the true value.
Precision (% RSD) Repeatability (Intra-day) ≤ 5% Intermediate Precision (Inter-day) ≤ 10%Repeatability (Intra-day) ≤ 15% Intermediate Precision (Inter-day) ≤ 20%The degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Assessed by making small, deliberate variations to method parameters (e.g., pH, temperature).Assessed by making small, deliberate variations to method parameters (e.g., mobile phase composition, flow rate).The method should remain unaffected by small variations in parameters.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC-DAD analysis.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Injection UPLC Injection SPE->Injection Separation UPLC Column Separation Injection->Separation Ionization ESI Source Separation->Ionization MSMS MS/MS Detection (MRM) Ionization->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for UPLC-MS/MS analysis.

Conclusion

While a direct cross-validation comparison of established analytical methods for Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7) is not currently possible due to a lack of published data, this guide provides researchers with a comprehensive starting point for method development and validation. By adapting and validating methodologies commonly used for similar bisphenol compounds, such as HPLC-DAD and UPLC-MS/MS, reliable and robust analytical data can be generated. The provided experimental protocols and validation guidelines are intended to support the scientific community in the accurate quantification and assessment of this emerging compound. Researchers are encouraged to perform a full validation of their developed methods according to established international guidelines to ensure data quality and integrity.

Comparative Cytotoxicity Analysis: Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] versus Bisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cytotoxic profiles of a BPA alternative and Bisphenol A, supported by available experimental data.

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. However, its endocrine-disrupting properties and potential adverse health effects have led to the development of numerous alternatives. One such alternative is Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a compound structurally related to BPA. This guide provides a comparative overview of the cytotoxic effects of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] and BPA, based on currently available data. It is important to note that while extensive research exists for BPA, data on the specific cytotoxicity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is limited. Consequently, this comparison draws upon available toxicological data for the target compound and established in vitro cytotoxicity data for BPA.

Quantitative Cytotoxicity Data

Table 1: Acute Toxicity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

Test OrganismEndpointResultReference
Rat (oral)LD50> 2000 mg/kg bw[1]
Rat (dermal)LD50> 2000 mg/kg bw[1]
Oncorhynchus mykiss (Rainbow trout)LC50 (96 h)4 mg/L[1]
Aquatic crustaceaEC50 (48 h)5.5 mg/L[1]
Desmodesmus subspicatus (Green algae)EC50 (72 h)> 4.2 mg/L[1]

Table 2: In Vitro Cytotoxicity of Bisphenol A (BPA)

Cell LineAssayEndpointResultReference
Monocytes (U937)Viability AssayIC501.39 ng/mL[2]
Monocytes (U937)Necrosis AssayEC501.48 ng/mL[2]
MCF-7 (Breast cancer)MTT AssayIC50~100 µg/mL[3]
Male amniocytesMTT AssayIC50~40 µg/mL[3]
Female amniocytesMTT AssayIC50~4 µg/mL[3]
Rat Adipose-Derived Stem Cells (rASCs)Cytotoxicity AssayLC50Not explicitly stated, but ranked less potent than BPAF and TMBPF[4]
Human Adipose-Derived Stem Cells (hASCs)Cytotoxicity AssayLC50Not explicitly stated, but ranked less potent than BPAF and TMBPF[4]

Experimental Protocols

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] and BPA) in cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of a typical in vitro cytotoxicity assay.

Signaling Pathway

Studies have indicated that BPA can induce apoptosis, or programmed cell death, through the activation of caspase enzymes.[4]

G BPA Bisphenol A (BPA) Cell Cell BPA->Cell Apoptotic_Signal Initiation of Apoptotic Signal Cell->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified pathway of BPA-induced apoptosis.

Conclusion

The available data indicates that while Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] has a lower order of acute toxicity in animal models compared to its aquatic toxicity, there is a significant gap in the understanding of its in vitro cytotoxicity. In contrast, Bisphenol A has been shown to induce cytotoxicity in various cell lines, with effects observed at concentrations ranging from the low ng/mL to the µg/mL level.[2][3] The mechanism of BPA-induced cell death often involves apoptosis.[2][4] Given the structural similarities between the two compounds and the recommendation by regulatory bodies to consider BPA data in the absence of specific information for its analogue, further in vitro cytotoxicity studies on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] are warranted to provide a direct and comprehensive comparison. Researchers are encouraged to utilize standardized cytotoxicity assays, such as the MTT assay, to generate comparable datasets.

References

"thermal analysis (TGA/DSC) comparison of TG-SA and BPS modified polymers"

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the thermal properties of Triglycidyl-Sulfuric Acid (TG-SA) and Bisphenol S (BPS) modified polymers, based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is presented below. This guide synthesizes available experimental data to assist researchers, scientists, and drug development professionals in understanding the thermal stability and phase behavior of these materials.

Comparative Thermal Analysis: TG-SA vs. BPS Modified Polymers

For instance, epoxy resins cured with anhydride-cured cycloaliphatic epoxy and containing disulfone groups, which are structurally related to BPS, have been shown to exhibit high thermal stability. The introduction of a fluorene structure alongside the disulfone group can further enhance the glass transition temperature (Tg) and thermal decomposition temperature.

Similarly, the incorporation of BPS into epoxy resins generally leads to polymers with high glass transition temperatures, excellent thermal stability, and good mechanical properties. The rigid structure and strong intermolecular interactions imparted by the BPS moiety contribute to these characteristics.

While specific data for TG-SA modified polymers is scarce, the presence of a sulfuric acid group suggests that it may act as a catalyst or a reactive functional group during thermal degradation, potentially influencing the decomposition pathway and char yield. The triglycidyl structure indicates a high crosslinking density, which typically enhances thermal stability.

Quantitative Data Summary

The following table summarizes key quantitative data from the thermal analysis of a BPS-based benzoxazine monomer (B-BOZ) and its blends with a silicon-containing benzoxazine (Si-BOZ), as well as a BPS-based epoxy resin. This data provides insights into the thermal properties of BPS-modified systems.

Material5% Weight Loss Temp. (Td5, °C)10% Weight Loss Temp. (Td10, °C)Char Yield at 800 °C (%)Glass Transition Temp. (Tg, °C)Reference
Poly(B-BOZ)37338935.8255
Poly(B-BOZ/Si-BOZ 90/10)37539439.4249
Poly(B-BOZ/Si-BOZ 80/20)37939943.1242
Poly(B-BOZ/Si-BOZ 70/30)38340446.7236
Bisphenol S diglycidyl ether (BPS-DGE) based epoxy~350---

Note: Data for TG-SA modified polymers is not available for direct comparison.

Experimental Protocols

The following are generalized experimental methodologies for conducting TGA and DSC analyses on modified polymers, based on common practices in the field.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of the polymer samples.

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed and placed into an alumina or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is used for the measurement.

  • Experimental Conditions:

    • The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C or 1000 °C).

    • A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.

    • The analysis is conducted under an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min, to prevent oxidative degradation.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. Key parameters determined from the TGA curve include the onset decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5 or Td10) and the percentage of material remaining at the final temperature (char yield).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the polymer, allowing for the determination of the glass transition temperature (Tg).

  • Sample Preparation: A small, uniform sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions:

    • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • For example, the sample is first heated from ambient temperature to a temperature above its expected Tg (e.g., 300 °C) at a heating rate of 10 °C/min.

    • It is then cooled back to the starting temperature at a similar rate.

    • A second heating scan is then performed at the same heating rate.

    • The analysis is conducted under an inert nitrogen atmosphere.

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the general experimental workflow for the thermal analysis of modified polymers using TGA and DSC.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Comparative Analysis Polymer Cured Polymer Sample TGA_Instrument TGA Instrument Polymer->TGA_Instrument DSC_Instrument DSC Instrument Polymer->DSC_Instrument TGA_Heating Heat from 30°C to 800°C at 10°C/min (Nitrogen Atmosphere) TGA_Instrument->TGA_Heating TGA_Data Weight Loss vs. Temperature Curve TGA_Heating->TGA_Data TGA_Results Td5, Td10, Char Yield TGA_Data->TGA_Results Comparison Compare Thermal Stability and Phase Behavior TGA_Results->Comparison DSC_Cycle Heat-Cool-Heat Cycle (e.g., 30°C to 300°C at 10°C/min) (Nitrogen Atmosphere) DSC_Instrument->DSC_Cycle DSC_Data Heat Flow vs. Temperature Curve DSC_Cycle->DSC_Data DSC_Results Glass Transition Temperature (Tg) DSC_Data->DSC_Results DSC_Results->Comparison

Caption: Workflow for TGA and DSC thermal analysis of polymers.

Leaching of Bis(3-allyl-4-hydroxyphenyl) sulfone from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential leaching of Bis(3-allyl-4-hydroxyphenyl) sulfone (also known as TGSH) from polymer matrices. Due to the limited availability of direct leaching studies on TGSH, this guide synthesizes standardized testing protocols and draws comparisons with scientifically relevant alternatives for which experimental data is available.

Executive Summary

Bis(3-allyl-4-hydroxyphenyl) sulfone is utilized as a developer in thermal paper and as a crosslinking agent in the synthesis of various polymers, including epoxy resins, polyethersulfone (PES), and polyimide.[1] Concerns regarding the leaching of chemical additives from polymers that come into contact with food, pharmaceuticals, and other consumer products necessitate a thorough evaluation of their migration potential. While direct quantitative data on TGSH leaching is scarce in publicly available literature, standardized protocols for migration testing of food contact materials provide a robust framework for assessing such potential.

This guide outlines a comprehensive experimental protocol for evaluating TGSH leaching, based on established regulatory guidelines. Furthermore, it presents a comparison with the leaching of Bisphenol S (BPS), a structurally similar alternative, from PES and polyphenylsulfone (PPSU) microplastics to offer a quantitative perspective.

Comparative Leaching Data

Table 1: Leaching of Bisphenol S (BPS) from Polyethersulfone (PES) and Polyphenylsulfone (PPSU) Microplastics [2]

Polymer MatrixConditionBPS Leached (µg/L)
PES25°C with UV365 nm~13.1
PES35°C with UV365 nm~59.8
PES50°C with UV365 nm473.6
PPSU25°C with UV365 nmLower than PES
PES25°C with 5 mg/L Humic AcidIncreased release
PES25°C with 50 mg/L Humic AcidDecreased release

Note: The data is adapted from a study on BPS leaching from microplastics and should be considered as an indicator of potential behavior for sulfone-containing compounds.[2] The study found that temperature and UV irradiation significantly increased the leaching of BPS.[2]

Potential Alternatives to Bis(3-allyl-4-hydroxyphenyl) sulfone

Several alternatives to bisphenols, including TGSH, have been identified, particularly for applications like thermal paper. These alternatives can be broadly categorized as other bisphenol analogues and non-phenolic developers.

Table 2: Potential Alternatives to TGSH and Their Reported Feasibility

AlternativeChemical ClassReported Feasibility/UseReference
Bisphenol S (BPS)BisphenolConfirmed alternative in thermal paper.[1]
D-8BisphenolConfirmed alternative in thermal paper.[1]
Pergafast 201Non-phenolicConfirmed alternative in thermal paper.[1]
Urea UrethaneNon-phenolicConfirmed alternative in thermal paper.[1]

It is important to note that while these are alternatives in specific applications, their leaching profiles from various polymer matrices would also require individual assessment.

Experimental Protocols for Leaching Studies

The following is a detailed methodology for conducting a leaching study of Bis(3-allyl-4-hydroxyphenyl) sulfone from polymer matrices, based on established international standards for migration testing of food contact materials, such as the European Union's Regulation (EU) No 10/2011 and guidelines from the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Materials and Reagents
  • Polymer Samples: Standardized plaques of the polymer matrix (e.g., epoxy resin, polyethersulfone, polyimide) containing a known concentration of Bis(3-allyl-4-hydroxyphenyl) sulfone.

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods).[7]

    • Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods).[7]

    • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like 95% ethanol or isooctane (for fatty foods).[7]

  • Analytical Standards: Certified reference standard of Bis(3-allyl-4-hydroxyphenyl) sulfone.

  • Solvents: Acetonitrile, methanol (HPLC grade).

Sample Preparation
  • Cut the polymer plaques into standardized dimensions (e.g., 1 dm²) to ensure a consistent surface area-to-volume ratio with the food simulant.

  • Clean the samples to remove any surface contamination.

  • Accurately measure and record the surface area of each sample.

Migration Testing
  • Place the polymer samples in migration cells or containers made of inert material.

  • Add a known volume of the pre-heated food simulant to achieve a standard surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the migration cells and place them in an incubator or oven at the specified test conditions (time and temperature) as outlined in regulations like EU 10/2011. For example, for room-temperature applications, a test at 40°C for 10 days is often recommended as an accelerated condition.[6]

  • Conduct the migration tests in triplicate for each food simulant and test condition.

  • At the end of the exposure time, remove the polymer samples from the food simulant.

  • The food simulant is then collected for analysis.

Analytical Method
  • Sample Extraction (for fatty food simulants): Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate Bis(3-allyl-4-hydroxyphenyl) sulfone from the fatty food simulant.

  • Instrumental Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or a UV detector.

    • Column: A C18 reverse-phase column is suitable for separating bisphenol analogues.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Mass spectrometry provides high sensitivity and selectivity for quantification.

  • Quantification: Create a calibration curve using the certified reference standard of Bis(3-allyl-4-hydroxyphenyl) sulfone to quantify its concentration in the food simulants. The results are typically expressed in mg/kg of food simulant or mg/dm² of the polymer surface area.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the proposed leaching study.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_migration 2. Migration Testing cluster_analysis 3. Analysis Polymer Polymer Matrix with TGSH Cut Cut to Standard Size Polymer->Cut Clean Clean Surface Cut->Clean Measure Measure Surface Area Clean->Measure MigrationCell Place in Migration Cell Measure->MigrationCell AddSimulant Add Food Simulant MigrationCell->AddSimulant Incubate Incubate (Time & Temp) AddSimulant->Incubate CollectSimulant Collect Simulant Incubate->CollectSimulant Extraction Extraction (if needed) CollectSimulant->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Quantify Quantification HPLC_MS->Quantify Result Result Quantify->Result Leaching Level

Caption: Workflow for the leaching study of TGSH from polymer matrices.

Leaching_Factors cluster_factors Influencing Factors Leaching Leaching of TGSH Temperature Temperature Temperature->Leaching Time Contact Time Time->Leaching PolymerType Polymer Type PolymerType->Leaching SimulantType Food Simulant Type SimulantType->Leaching UV UV Radiation UV->Leaching

Caption: Key factors influencing the leaching of TGSH from polymers.

References

Confirming the Structure of 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol] (CAS 41481-66-7): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for confirming the structure of the synthesis product 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol] (CAS 41481-66-7), a compound of interest in polymer chemistry and potentially as an anticancer agent.[1] The accurate determination of its molecular structure is paramount for ensuring its purity, predicting its chemical behavior, and understanding its biological activity. This document will focus on mass spectrometry as the primary method of structural confirmation and compare its performance with other spectroscopic techniques, supported by experimental data.

Structural Confirmation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol], Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly suitable method.[2]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common approach for the analysis of this compound involves reverse-phase high-performance liquid chromatography (HPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.[1][3]

Table 1: Typical LC-MS Parameters for the Analysis of CAS 41481-66-7

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 150 mm, 1.7 µm particle size)
Mobile PhaseA gradient of water and acetonitrile, both with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)331.0999 [M+H]⁺
FragmentationHigher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)
Mass AnalyzerOrbitrap or TOF
Scan Range50 - 500 m/z

Source: Adapted from PubChem CID 833466[1]

Interpretation of Mass Spectrometry Data

The mass spectrum of 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol] provides two key pieces of information for structural confirmation: the accurate mass of the molecular ion and its characteristic fragmentation pattern.

  • Molecular Ion: In positive ion mode, the compound is expected to be protonated, forming the adduct [M+H]⁺. With a molecular formula of C₁₈H₁₈O₄S, the theoretical exact mass of the neutral molecule is 330.0926 g/mol . The experimentally observed protonated molecule at a mass-to-charge ratio (m/z) of 331.0999 confirms the elemental composition of the synthesized product.[1]

  • Fragmentation Pattern: Collision-induced dissociation of the precursor ion (m/z 331.1) yields a series of fragment ions that are indicative of the compound's structure. The major fragments observed are summarized in Table 2.

Table 2: Key Mass Spectral Fragments of CAS 41481-66-7 and Their Interpretation

Observed m/zProposed Fragment Structure/LossStructural Implication
197.0268[C₇H₅O₄S]⁺Cleavage of the bond between the sulfonyl group and one of the phenolic rings, with loss of the allylphenol moiety.
149.0598[C₁₀H₉O]⁺Fragment corresponding to the allylphenol cation.
133.0647[C₉H₉O]⁺Loss of a sulfonyl group from the protonated molecule.

Source: Adapted from PubChem CID 833466[1]

The presence of these specific fragments provides strong evidence for the connectivity of the sulfonyl group to two allylphenol units, thus confirming the overall structure of the synthesized product.

Comparison with Alternative Analytical Methods

While mass spectrometry is a highly sensitive and specific technique for structural confirmation, it is often used in conjunction with other analytical methods to provide a comprehensive characterization of a new compound. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

FeatureMass Spectrometry (LC-MS)NMR Spectroscopy (¹H, ¹³C)X-ray Crystallography
Information Provided Molecular weight, elemental formula, fragmentation pattern (connectivity)Detailed atomic connectivity, stereochemistry, 3D structure in solutionUnambiguous 3D structure in the solid state, absolute configuration
Sample Requirement Micrograms to nanogramsMilligramsHigh-quality single crystal
Sensitivity Very high (picomole to femtomole)Moderate (micromole to nanomole)N/A (requires a suitable crystal)
Throughput HighModerateLow
Strengths High sensitivity, provides molecular weight, compatible with complex mixtures (with LC)Provides detailed bonding information, non-destructiveProvides the definitive 3D structure
Limitations Does not provide detailed stereochemical information, isomers can be difficult to distinguishLower sensitivity, can have complex spectra for large moleculesRequires a single crystal of sufficient quality, structure may differ from solution state
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol], ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the aromatic protons, the allyl groups, and the hydroxyl groups. While specific peak assignments are not publicly available, a ¹³C NMR spectrum has been acquired on a Bruker AM-270 instrument, which would be used to confirm the carbon skeleton of the molecule.[1][3]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state. This technique would definitively confirm the bond lengths, bond angles, and overall conformation of the 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol] molecule. While no specific crystallographic data for this compound is readily available, it remains the gold standard for absolute structure elucidation of crystalline materials.

Visualizing the Workflow and Potential Biological Context

To illustrate the process of synthesis and structural confirmation, as well as a hypothetical signaling pathway where such a compound might be studied, the following diagrams are provided.

Synthesis_Workflow Start Synthesis of CAS 41481-66-7 Purification Purification (e.g., Column Chromatography) Start->Purification MS Mass Spectrometry (LC-MS) Purification->MS Primary Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Confirmation Xray X-ray Crystallography (optional, if crystalline) Purification->Xray Absolute Confirmation Structure_Confirmed Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed Xray->Structure_Confirmed Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A activates Compound CAS 41481-66-7 (Potential Inhibitor) Compound->Kinase_A inhibits Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes

References

Safety Operating Guide

Safe Disposal of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling "Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-," also known by synonyms such as Bis(3-allyl-4-hydroxyphenyl) sulfone and TGSH, with CAS number 41481-66-7, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection.[1][2] This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[2][3][4]

Key Hazard Information:

  • GHS Classification: Skin Sensitization, Category 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2.[2][3]

  • Hazard Statements: H317: May cause an allergic skin reaction; H411: Toxic to aquatic life with long lasting effects.[3][4]

  • Precautionary Statement (Disposal): P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this chemical is provided in the table below for easy reference.

PropertyValue
Appearance Solid, Powder
CAS Number 41481-66-7
Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
Melting Point 151 - 155 °C
Boiling Point > 178 °C at 101.3 kPa
Water Solubility 4.79 mg/L at 20 °C, pH 5.5
log Pow (Octanol-Water Partition Coefficient) 3.2 at 23 °C

Source: Echemi[3], PubChem[2]

Proper Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the safe disposal of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including chemical-resistant gloves, protective clothing, and safety goggles with side-shields.[3] All handling of this substance should ideally be performed in a well-ventilated area or a chemical fume hood.[1][5]

2. Waste Segregation and Collection:

  • Solid Waste: Unwanted solid stocks of the chemical should be treated as hazardous waste.[6] Collect any solid waste, such as contaminated paper towels, gels, or other absorbent materials, in a suitable, leak-tight, and puncture-proof container.[5][6]

  • Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with the chemical must be collected in a sealable container kept separate from other hazardous chemical waste.[5]

  • Liquid Waste: Do not discard any solutions containing this chemical down the sink.[5] Aqueous solutions should be collected in shatter-proof bottles.[6] If dealing with a spill, absorb the liquid with an inert material like vermiculite, dry sand, or earth before collecting it into a sealed container for disposal.[6][7]

3. Container Labeling and Storage:

  • All waste containers must be affixed with a hazardous waste label that clearly identifies the contents, including the name "Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-".[5]

  • Keep waste containers tightly closed when not in active use and store them in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal facility.[3][7] The preferred method for final disposal of phenolic compounds is incineration in a suitable combustion chamber.[6][7]

  • When the waste container is approximately 90% full, request a hazardous waste pickup from your institution's environmental health and safety department.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Solid Waste (Unused chemical, contaminated absorbents) A->C D Contaminated Sharps & Labware (Pipette tips, tubes) A->D E Aqueous Waste (Solutions containing the chemical) A->E B Work in a Ventilated Area (Fume Hood) B->C B->D B->E F Collect in Sealable, Puncture-Proof Container C->F D->F G Collect in Shatter-Proof Bottle E->G H Affix Hazardous Waste Label F->H G->H I Store in a Cool, Dry, Well-Ventilated Area H->I J Request Pickup by Environmental Health & Safety I->J K Dispose via Licensed Hazardous Waste Facility (Incineration Recommended) J->K

Disposal workflow for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].'-sulfonylbis[2-(2-propenyl)-].*

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- (CAS No. 41481-66-7), a compound used in various industrial applications, including the preparation of microcapsules for light-thermal sensitive imaging systems.[1] Adherence to these procedural guidelines is critical for minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment

Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield is required when a splash hazard is present.[2][3]
Hand Protection Chemical-Impermeable GlovesDue to the lack of specific glove breakthrough data for this compound, it is recommended to use gloves proven effective against phenol. Butyl rubber, Viton, Barrier, and Silver Shield gloves offer good resistance for concentrations >70%.[4] Neoprene and polyvinyl alcohol are suitable for short-term work.[5] Double gloving is a recommended practice.[3] Nitrile gloves are generally not recommended for prolonged contact with phenol.[5][6]
Body Protection Lab Coat & ApronA flame-resistant lab coat should be worn.[7] For tasks with a potential for splashing, a butyl rubber or neoprene apron is mandatory.[3] Wear impervious clothing to prevent skin contact.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or if dusts/vapors are generated, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2] All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.

G Safe Handling Workflow for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Waste Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weighing and Solution Preparation c->d Proceed to handling e Perform Experimental Procedures d->e f Avoid Dust and Vapor Formation e->f g Decontaminate Glassware and Surfaces f->g Experiment complete h Segregate and Label Waste g->h i Dispose of Waste in Accordance with Regulations h->i j Skin/Eye Contact i->j In case of emergency k Spill i->k l Follow First Aid and Spill Cleanup Protocols j->l k->l

Caption: A logical workflow for the safe handling of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-.

Detailed Protocols

Engineering Controls

All procedures involving Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure adequate ventilation in the laboratory.[2]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Rapid decontamination is crucial. Immediately remove all contaminated clothing. Wipe the exposed area with polyethylene glycol (PEG 300 or 400).[5][9] If PEG is unavailable, flush with a high-density drenching shower for at least 15 minutes.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Do not use PEG in the eyes.[10] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Management

In the event of a spill, evacuate personnel to a safe area.[2] For small spills, use an absorbent material like sand or vermiculite to contain the substance.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]

Disposal Plan

All waste containing Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed, and puncture-proof container.[8]
Liquid Waste Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[8]
Contaminated Materials All contaminated PPE, pipette tips, and other lab materials must be collected in a sealed container and disposed of as hazardous waste.[8]

All waste must be disposed of through a licensed chemical disposal facility, likely via incineration, in accordance with local and national regulations.[4]

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.